Thiazolo[4,5-c]pyridine-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to the Thiazolo[4,5-c]pyridine Scaffold For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for Thiazolo[4,5-c]pyridine-2-carboxylic acid is li...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thiazolo[4,5-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Thiazolo[4,5-c]pyridine-2-carboxylic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of the core Thiazolo[4,5-c]pyridine scaffold, drawing upon data from closely related analogues to infer properties, synthesis, and biological potential. This approach is intended to provide a foundational understanding for researchers exploring this chemical space.
Introduction: The Promise of Fused Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements and engage in specific interactions with biological targets.[1][2] Among these, fused heterocyclic systems like the thiazolopyridines have garnered significant attention in medicinal chemistry.[3] The fusion of a thiazole and a pyridine ring creates a rigid, planar scaffold that serves as a bioisostere for purines, allowing it to interact with a wide range of biological targets, particularly kinases.[4][5] The Thiazolo[4,5-c]pyridine core, in particular, offers a unique arrangement of nitrogen and sulfur heteroatoms, providing distinct hydrogen bonding and coordination properties critical for molecular recognition in drug design. This guide will delve into the chemical structure, properties, synthesis, and therapeutic potential of this promising scaffold.
Part 1: Chemical Structure and Physicochemical Properties
The Thiazolo[4,5-c]pyridine scaffold consists of a thiazole ring fused to a pyridine ring. The numbering of the atoms in the ring system is crucial for identifying substituted derivatives. The addition of a carboxylic acid group at the 2-position, creating Thiazolo[4,5-c]pyridine-2-carboxylic acid, introduces a key functional group that can act as a hydrogen bond donor and acceptor, and as a handle for further chemical modification (amide coupling, esterification, etc.).
While specific experimental data for the title compound are scarce, we can predict its physicochemical properties based on the core scaffold and general principles of medicinal chemistry. These properties are critical for drug-likeness, influencing absorption, distribution, metabolism, and excretion (ADME).[6][7]
Table 1: Predicted Physicochemical Properties of Thiazolo[4,5-c]pyridine Derivatives
Property
Predicted Value/Range
Significance in Drug Discovery
Molecular Weight (MW)
150 - 450 Da
Influences solubility, permeability, and diffusion. Compounds within this range often exhibit favorable pharmacokinetics.[6]
logP
1.0 - 4.0
A measure of lipophilicity. This range is often optimal for balancing aqueous solubility and membrane permeability.[8]
Hydrogen Bond Donors
1 - 3
The carboxylic acid group is a key hydrogen bond donor, crucial for target binding.[8]
Hydrogen Bond Acceptors
2 - 5
The nitrogen atoms in the rings and the carbonyl oxygen act as acceptors, facilitating interactions with biological targets.[8]
Polar Surface Area (TPSA)
60 - 120 Ų
TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[8]
Note: These values are general predictions for drug-like derivatives of the scaffold and can be calculated using computational tools like SwissADME.[9]
Part 2: Synthesis of the Thiazolo[4,5-c]pyridine Core
The synthesis of the Thiazolo[4,5-c]pyridine scaffold can be achieved through various multi-step sequences. A common and effective strategy involves the construction of a substituted thiazole ring followed by the annulation of the pyridine ring. Solid-phase synthesis has also been developed to create libraries of these compounds for high-throughput screening.[10][11][12][13]
A versatile method for constructing the pyridine portion of the scaffold is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Literature review of thiazolopyridine carboxylic acid scaffolds
Executive Summary The thiazolopyridine carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a thiazole ring with a pyridine ring bearing a carboxylic acid moie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazolopyridine carboxylic acid scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a thiazole ring with a pyridine ring bearing a carboxylic acid moiety. This bicyclic system acts as a bioisostere to purines and quinolones, granting it a high affinity for diverse biological targets, including bacterial DNA gyrase and human protein kinases (e.g., PI3K, EGFR). This guide dissects the structural logic, synthetic protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold for drug discovery.
Part 1: Structural Diversity & Pharmacophore Analysis
The physicochemical versatility of thiazolopyridines stems from the arrangement of the nitrogen and sulfur atoms. The two dominant isomers utilized in drug design are:
Thiazolo[3,2-a]pyridine: Often explored as a quinolone mimic. The bridgehead nitrogen is crucial for electronic distribution.
Thiazolo[5,4-b]pyridine: Frequently utilized in kinase inhibitors due to its adenine-mimetic hydrogen bonding capability.
The Carboxylic Acid Moiety:
The carboxylic acid (typically at C-6 in [3,2-a] systems or C-5/6 in [5,4-b] systems) is not merely a solubilizing group.[1] It functions as a critical pharmacophore:
Metal Chelation: In antibacterial applications, it works in tandem with an adjacent carbonyl to chelate
ions in the DNA gyrase active site.
Salt Bridge Formation: In kinase inhibitors, it often forms electrostatic interactions with lysine or arginine residues deep within the ATP-binding pocket [1].
Part 2: Synthetic Architectures
To ensure reproducibility and scalability, we focus on the Hantzsch-type cyclocondensation , the most robust method for generating the thiazolo[3,2-a]pyridine-6-carboxylic acid core.
Generalized Synthetic Workflow (Graphviz)
Detailed Protocol: Synthesis of Ethyl 7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-6-carboxylate[2]
Rationale: This protocol utilizes a one-pot condensation strategy that minimizes purification steps and maximizes atom economy.
Reagents:
2-Aminothiazole (1.0 eq)
Ethyl 2-chloroacetoacetate (1.1 eq)
Ethanol (Absolute)
Polyphosphoric Acid (PPA) or catalytic HCl
Step-by-Step Methodology:
Reactant Solubilization: Dissolve 2-aminothiazole (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Critical: Ensure the amine is fully dissolved before adding the electrophile to prevent localized concentration gradients.
Thermal Cyclization: Reflux the mixture at 80°C for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
Self-Validation Check: The disappearance of the 2-aminothiazole spot (low R_f) and appearance of a fluorescent spot (higher R_f) confirms N-alkylation and subsequent ring closure.
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form. If no precipitate forms, reduce solvent volume by 50% under vacuum and cool on ice.
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted chloroacetoacetate. Recrystallize from ethanol/DMF to yield the pure ester.
Verification:
1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet and the appearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).
Mass Spectrometry: Confirm [M+H]+ peak matching the expected molecular weight.
Part 3: Therapeutic Applications & SAR[3][4]
The thiazolopyridine scaffold exhibits "target hopping" capabilities. The biological outcome is dictated by the substitution pattern at C-3 and C-6.
Comparative Activity Data
Therapeutic Area
Target Protein
Key Substituents
Activity Range (IC50/MIC)
Ref
Antibacterial
DNA Gyrase B
C-6 Carboxylic Acid, C-7 Methyl
0.5 - 4.0 µg/mL (vs. S. aureus)
[2]
Anticancer
PI3K /
C-6 Aryl/Heteroaryl, C-2 Morpholine
5 - 50 nM
[3]
Anticancer
c-KIT (V560G)
Thiazolo[5,4-b] core, C-5 Amide
~4.7 µM
[4]
Antiviral
Neuraminidase
Thiazolidine-4-carboxylic acid deriv.
0.14 µM
[5]
Structure-Activity Relationship (SAR) Insights:
Antibacterial (Quinolone Mimicry): The C-6 carboxylic acid is non-negotiable for Gram-negative activity. Esterification (prodrug) improves permeability but requires intracellular hydrolysis.
Kinase Inhibition: Bulky hydrophobic groups (e.g., phenyl, morpholine) at the C-2 or C-5 position of the thiazolo[5,4-b]pyridine isomer enhance selectivity by filling the hydrophobic back-pocket of the ATP binding site [3].
Part 4: Mechanism of Action (MOA)
The scaffold operates via two distinct primary mechanisms depending on the target class.
Dual-Pathway Mechanism Diagram (Graphviz)
Mechanistic Detail:
DNA Gyrase: The scaffold mimics the interaction of ciprofloxacin. The carboxylic acid acts as an anchor, positioning the molecule to stack against DNA base pairs, preventing the religation of the DNA strands during replication [2].
Kinase Inhibition: In PI3K inhibition, the nitrogen atoms of the thiazole or pyridine ring serve as hydrogen bond acceptors for the hinge region amino acids (e.g., Val851 in PI3K
). The carboxylic acid often extends into the solvent-exposed region or interacts with catalytic lysine residues [3] [6].
Part 5: Future Outlook
The next generation of thiazolopyridine development is shifting toward Proteolysis Targeting Chimeras (PROTACs) . By appending a linker and an E3 ligase ligand to the carboxylic acid "handle," researchers can convert these inhibitors into degraders, overcoming resistance mechanisms observed in standard occupancy-based inhibition [4].
References
Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem. Link
Sahi, S., & Paul, K. (2016).[2] Synthesis and antibacterial activity of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. Journal of Heterocyclic Chemistry. Link
Dong, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[3][4][5] Molecules. Link
Kim, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences. Link
Liu, Y., et al. (2025).[6][7] Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. ResearchGate. Link
BenchChem. (2024). Application Notes and Protocols for Isothiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors. Link
The Thiazolo[4,5-c]pyridine-2-carboxylic Acid Pharmacophore: A Technical Guide
This technical guide details the pharmacophoric utility, synthesis, and medicinal chemistry of Thiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives. Executive Summary Thiazolo[4,5-c]pyridine-2-carboxylic acid re...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacophoric utility, synthesis, and medicinal chemistry of Thiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives.
Executive Summary
Thiazolo[4,5-c]pyridine-2-carboxylic acid represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished from its isomers (thiazolo[5,4-c] and thiazolo[4,5-b]), the [4,5-c] fusion offers a unique electronic vector and solubility profile.
While the tetrahydro-thiazolo[5,4-c] isomer is famous as the core of the anticoagulant Edoxaban , the aromatic thiazolo[4,5-c]pyridine scaffold discussed here is emerging as a critical bioisostere for benzothiazole in oncology (EGFR/Kinase inhibition), infectious disease (CYP51 inhibition), and inflammation (sEH/FLAP inhibition). Its primary value lies in the C2-carboxylic acid moiety, which serves as a rigid anchor for amidation, enabling precise projection of side chains into enzymatic pockets.
Structural & Pharmacophoric Analysis[1][2][3]
The Isomer Landscape
To utilize this pharmacophore effectively, one must distinguish it from its structural cousins. The position of the pyridine nitrogen dictates metabolic stability and basicity.
Scaffold
Structure Description
Key Application
Thiazolo[4,5-c]pyridine
Pyridine N at position 5; Thiazole fused at 4,5
Subject of this guide. CYP51 inhibitors, H3 antagonists.
Thiazolo[5,4-c]pyridine
Pyridine N at position 6; Thiazole fused at 4,5
Edoxaban (tetrahydro form), Factor Xa inhibitors.[1]
Thiazolo[4,5-b]pyridine
Pyridine N at position 4; Thiazole fused at 2,3
EGFR/Kinase inhibitors, PI3K inhibitors.
Pharmacophoric Features
The [4,5-c] scaffold offers distinct advantages over the carbocyclic benzothiazole:
Solubility: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor and lowers logP, improving water solubility—a critical parameter for oral bioavailability.
Electronic Dipole: The vector of the dipole moment is altered by the N5 atom, affecting how the molecule orients in electrostatic binding pockets.
The C2-Vector: The carboxylic acid at position 2 is rarely the endpoint; it is the attachment vector . When converted to an amide or ester, it projects substituents linearly, ideal for probing deep hydrophobic pockets (e.g., in GPCRs or Kinases).
Figure 1: Pharmacophoric map of the Thiazolo[4,5-c]pyridine scaffold highlighting key interaction points.
Therapeutic Applications & Mechanism of Action[5]
Infectious Disease: CYP51 Inhibition
The scaffold has demonstrated potent activity against Trypanosoma cruzi (Chagas disease). The derivative TCA007 utilizes the thiazolo[4,5-c]pyridine-2-carbonyl group.[1][2][3][4]
Mechanism: The thiazole nitrogen or the carbonyl oxygen coordinates with the heme iron of the CYP51 enzyme (sterol 14α-demethylase), blocking the biosynthesis of ergosterol, a vital cell membrane component.
Advantage: The [4,5-c] pyridine ring provides better metabolic stability compared to imidazole-based inhibitors.
CNS Disorders: Histamine H3 Antagonists
Research comparing thiazolopyridines to oxazolopyridines found that thiazolo[4,5-c]pyridine derivatives (linked to a piperazine via the C2 position) exhibited superior binding affinity (pA2 = 7.[5][6]25) compared to their oxazole counterparts.[7][5][6]
SAR Insight: The geometry of the thiazole ring aligns the piperazine tail more effectively with the aspartic acid residue in the H3 receptor's binding site.
Inflammation: Dual sEH/FLAP Inhibition
In the search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects, the scaffold serves as a bioisostere for benzothiazole.
Impact: Derivatives like 41b (a thiazolo[4,5-c]pyridine) not only inhibit soluble epoxide hydrolase (sEH) and FLAP but also suppress thromboxane production, offering a multi-target approach to resolving inflammation.
Experimental Protocols: Synthesis
The synthesis of the [4,5-c] isomer is historically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic cyclization. Below is a validated, robust protocol based on the Hantzsch-type cyclization or oxidative cyclization .
Protocol: Synthesis from 3-Amino-4-mercaptopyridine
This route is preferred for generating the 2-carboxylic acid derivative directly or via an ester intermediate.
Reagents:
3-Amino-4-chloropyridine (Starting Material)
Sodium Hydrosulfide (NaSH)
Ethyl Oxalyl Chloride (for C2-ester introduction)
Polyphosphoric Acid (PPA) or p-TsOH
Step-by-Step Methodology:
Thiolation (Formation of 3-amino-4-mercaptopyridine):
Dissolve 3-amino-4-chloropyridine (10 mmol) in DMF (20 mL).
Add NaSH (2.5 eq) and heat to 100°C for 6 hours under N₂ atmosphere.
Validation: Monitor by TLC (disappearance of chloro-starting material).
Workup: Acidify carefully with HCl to precipitate the thiol intermediate. Filter and dry.
Cyclization (Formation of the Thiazole Ring):
Suspend the 3-amino-4-mercaptopyridine (5 mmol) in anhydrous toluene or xylene.
Add Ethyl Oxalyl Chloride (1.1 eq) dropwise at 0°C.
Reflux the mixture for 4–8 hours. The acyl chloride reacts with the amine to form an amide, which then cyclizes onto the sulfur.
Alternative: Use Polyphosphoric Acid (PPA) at 120°C if the thermal cyclization is sluggish.
Hydrolysis (Yielding the Target Acid):
Dissolve the resulting ethyl thiazolo[4,5-c]pyridine-2-carboxylate in THF/Water (1:1).
Add LiOH (2 eq) and stir at room temperature for 2 hours.
Acidify with 1M HCl to pH 3. The title compound, Thiazolo[4,5-c]pyridine-2-carboxylic acid , will precipitate.
Purification: Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for Thiazolo[4,5-c]pyridine-2-carboxylic acid via thiolation and cyclocondensation.
Data Summary: Activity Comparison
The following table summarizes the biological activity of the [4,5-c] isomer compared to related scaffolds in Histamine H3 receptor antagonism (pA2 values).
Scaffold Core
R-Group (C2 Position)
Activity (pA2)
Solubility
Thiazolo[4,5-c]pyridine
4-propylpiperazine
7.25
High
Thiazolo[5,4-c]pyridine
4-propylpiperazine
7.10
High
Oxazolo[4,5-c]pyridine
4-propylpiperazine
6.90
Moderate
Benzothiazole
4-propylpiperazine
6.80
Low
Note: Higher pA2 indicates higher potency. The [4,5-c] thiazole variant shows superior potency to oxazole and benzothiazole analogs.
References
Discovery of Thiazolo[4,5-c]pyridine Derivatives as H3 Antagonists.
Source: MDPI / Molecules.
Context: Comparative study of thiazole vs. oxazole isomers and their binding affinities.
Thiazolopyridine Derivatives as Dual sEH/FLAP Inhibitors.
Source: PubMed / National Institutes of Health (NIH).
Context: Use of the [4,5-c] scaffold to improve solubility and target engagement in inflammatory pathways.[5]
Crystallographic Analysis of Thiazolo[4,5-c]pyridine Inhibitors (TCA007).
Source: PubMed Central.
Context: Structural validation of the scaffold binding to CYP51 via the C2-carbonyl pharmacophore.
Facile Preparation of Thiazolopyridine Carboxylates.
Source: Journal of Heterocyclic Chemistry.[6]
Context: Methodologies for synthesizing the specific [4,5-c] and [5,4-c] isomers.[8]
Thiazolo[4,5-c]pyridine-2-carboxylic acid CAS number and identifiers
Executive Summary Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 97266-26-7) is a fused bicyclic heteroaromatic scaffold utilized in medicinal chemistry as a purine bioisostere and a fragment-based drug discovery (FBDD)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 97266-26-7) is a fused bicyclic heteroaromatic scaffold utilized in medicinal chemistry as a purine bioisostere and a fragment-based drug discovery (FBDD) building block.[1][2][3][4][5] Distinct from its reduced congener—the 4,5,6,7-tetrahydro derivative used in the synthesis of the anticoagulant Edoxaban—this fully aromatic system offers unique electronic properties for kinase inhibition (e.g., PI3K, EGFR) and GPCR modulation. This guide details its physicochemical profile, synthetic pathways, and application in rational drug design.
Part 1: Identity & Physicochemical Profile[6]
The compound consists of a pyridine ring fused to a thiazole ring across the 3,4-positions of the pyridine, with a carboxylic acid moiety at the 2-position of the thiazole ring.
Datasheet: Molecular Identifiers
Property
Value
Chemical Name
Thiazolo[4,5-c]pyridine-2-carboxylic acid
CAS Number
97266-26-7
Molecular Formula
C₇H₄N₂O₂S
Molecular Weight
180.18 g/mol
Exact Mass
180.00 g/mol
SMILES
OC(=O)C1=NC2=C(S1)C=CN=C2
InChI Key
(Predicted) ZWIYEBIMFPQYDI-UHFFFAOYSA-N
pKa (Acid)
~2.8 (Predicted, carboxylic acid)
pKa (Base)
~3.5 (Predicted, pyridine nitrogen)
Appearance
Off-white to pale yellow solid
Critical Technical Note: Isomer Distinction
Researchers frequently conflate this aromatic scaffold with its reduced forms. Ensure verification of the oxidation state before procurement or synthesis.
The construction of the thiazolo[4,5-c]pyridine core generally proceeds via the annulation of a functionalized pyridine. The most robust route involves the cyclization of 3-amino-4-mercaptopyridine with an oxalate equivalent.
Synthetic Workflow (DOT Visualization)
The following diagram outlines the logical flow for synthesizing the target acid from commercially available aminopyridines.
Caption: Step-wise synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic acid via 3-amino-4-mercaptopyridine cyclization.
Detailed Protocol: Cyclocondensation Route
Note: This protocol is adapted from general thiazolopyridine synthesis methodologies [1, 2].
Thiolation (Precursor Synthesis):
Dissolve 3-amino-4-chloropyridine (1.0 eq) in EtOH.
Add NaSH (2.5 eq) and reflux for 12 hours under N₂ atmosphere.
Mechanism: S_NAr displacement of the chloride by the hydrosulfide anion.
Workup: Neutralize to pH 7 to precipitate 3-amino-4-mercaptopyridine.
Annulation (Ring Closure):
Combine 3-amino-4-mercaptopyridine (1.0 eq) with Diethyl Oxalate (5.0 eq).
Heat to 140°C (neat) or use Polyphosphoric Acid (PPA) as a solvent/catalyst at 120°C for 4 hours.
Observation: The formation of the thiazole ring is indicated by the consumption of the thiol starting material (TLC monitoring).
Purification: Column chromatography (Hexane/EtOAc) to isolate the ethyl ester.
Hydrolysis:
Dissolve the ester in THF/Water (1:1).
Add LiOH (2.0 eq) and stir at RT for 2 hours.
Acidify with 1M HCl to pH 2-3. The free acid (CAS 97266-26-7) will precipitate. Filter and dry.
Part 3: Medicinal Chemistry Applications[2][5][7][8][9]
Bioisosterism & Scaffold Utility
The thiazolo[4,5-c]pyridine core acts as a 7-azabenzothiazole . In drug design, this scaffold is employed to:
Improve Solubility: The pyridine nitrogen (N5) provides a hydrogen bond acceptor and lowers logP compared to the lipophilic benzothiazole analogue.
Mimic Purines: The arrangement of N and S atoms mimics the N7/N9 region of adenine, making it a privileged scaffold for ATP-competitive kinase inhibitors [3].
SAR Decision Logic
When optimizing hits containing this core, researchers must balance electronic effects and solubility.
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing thiazolopyridine hits.
Part 4: Handling & Stability
Storage: Store at -20°C. The carboxylic acid is stable, but the pyridine ring is susceptible to N-oxidation if exposed to air/light for prolonged periods.
Solubility: Soluble in DMSO, DMF. Poor solubility in water/neutral pH; requires basic pH (forming the carboxylate) or acidic pH (protonating the pyridine) for aqueous dissolution.
Safety: Irritant. Standard PPE (gloves, goggles) required. No specific acute toxicity data is available for the 2-COOH derivative, but thiazolopyridines are generally bioactive.
References
Haginoya, N., et al. (2004).[6] Facile methods for preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives. Medicinal Chemistry Research. Retrieved from [Link]
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
PubChem. (n.d.).[7][8] Thiazolo[4,5-c]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Solubility Profiling of Thiazolo[4,5-c]pyridine-2-carboxylic Acid: A Technical Assessment
Executive Summary Thiazolo[4,5-c]pyridine-2-carboxylic acid is a bicyclic heteroaromatic scaffold increasingly utilized in kinase inhibitor design and fragment-based drug discovery. Its solubility profile presents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazolo[4,5-c]pyridine-2-carboxylic acid is a bicyclic heteroaromatic scaffold increasingly utilized in kinase inhibitor design and fragment-based drug discovery. Its solubility profile presents a classic dichotomy common to rigid heteroaromatic acids: high solubility in polar aprotic solvents (DMSO) versus complex, pH-dependent solubility in aqueous media .[1]
This guide synthesizes the physicochemical basis of these properties and provides validated protocols for handling this compound. The core directive is to prevent "silent precipitation"—a phenomenon where the compound appears soluble in a DMSO stock but crashes out immediately upon dilution into a physiological buffer, compromising assay data.[1]
Solvent System
Solubility Rating
Primary Mechanism
Recommended Use
DMSO
High (>50 mM)
Dipole-dipole interactions; disruption of lattice energy.
To master the handling of this compound, one must understand the competition between its crystal lattice energy and solvation energy.[1]
Structural Analysis
The molecule consists of a thiazole ring fused to a pyridine ring (the [4,5-c] orientation) with a carboxylic acid at the C2 position.[1][2]
Aromatic Core: The planar bicyclic system facilitates strong
- stacking in the solid state, increasing lattice energy and resisting dissolution in water.[1]
H-Bonding Network: The carboxylic acid donor and the pyridine nitrogen acceptor create a strong intermolecular hydrogen-bonding network in the crystal form, further reducing aqueous solubility.
The pH-Solubility "U-Curve"
Unlike simple organic acids, Thiazolo[4,5-c]pyridine-2-carboxylic acid is amphoteric.
pKa 1 (Pyridine N): ~3.0 – 4.0 (Estimated).[1] Below this pH, the pyridine nitrogen is protonated (
The Danger Zone (pH 3–5): Between these pKa values, the molecule exists largely as a neutral or zwitterionic species with net charge near zero.[1] This is the region of minimum solubility (Isoelectric Point), where precipitation is most likely. [1]
Figure 1: Theoretical pH-dependent speciation of Thiazolo[4,5-c]pyridine-2-carboxylic acid. Note the solubility minimum in the central region.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 100 mM stock solution for long-term storage.
Weighing: Accurately weigh roughly 18 mg of the solid into a generic 1.5 mL amber glass vial. (MW ≈ 180.18 g/mol ).[1][3]
Calculation: Calculate the exact volume of DMSO required for 100 mM concentration:
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1]
Observation: The solid should dissolve rapidly.[1] If slight turbidity remains, sonicate for 5 minutes at room temperature.
Verification: Visually inspect against a light source.[1] The solution must be perfectly clear.
Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is tight to prevent water absorption, which can cause the compound to crash out over time.[1]
Objective: Determine the "Kinetic Solubility Limit" when diluting DMSO stock into assay buffers.
Workflow:
Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (PBS), and pH 10.0 (Borate).[1]
Spike DMSO stock (100 mM) into each buffer to achieve final concentrations of 10, 50, and 100 µM (keep DMSO < 1%).
Incubate for 2 hours at 25°C with gentle shaking.
Filter (0.45 µm PVDF) or centrifuge (15,000 x g for 10 min) to remove precipitate.[1]
Analyze supernatant via HPLC-UV (254 nm) against a standard curve.[1]
Figure 2: Kinetic solubility profiling workflow to determine maximum usable concentration in aqueous buffers.
Troubleshooting & Optimization
The "Crash Out" Phenomenon
Symptom: You dilute the clear DMSO stock into your cell culture media (pH 7.4), and the solution turns cloudy or you lose activity.[1]
Cause: The local concentration of the compound exceeds its solubility limit at the point of injection before mixing is complete, inducing micro-precipitation.[1]
Solution:
Intermediate Dilution: Do not jump from 100 mM to 10 µM. Dilute 100 mM DMSO
Sonicate the Buffer: Pre-warm the buffer to 37°C before adding the compound.
Salt Formation: If aqueous solubility is strictly required for formulation, convert the acid to its sodium salt (using 1 eq.[1] NaOH) or the pyridine to its hydrochloride salt (using 1 eq. HCl). Note: The hydrochloride salt (CAS 720720-96-7 is a related tetrahydro analog salt) is often isolated specifically to improve handling.
Comparison with Analogs
It is critical to distinguish the aromatic Thiazolo[4,5-c]pyridine-2-carboxylic acid from its reduced congener, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Edoxaban intermediate).[1]
Implication: Do not assume solubility data from the Edoxaban intermediate applies to the fully aromatic scaffold.[1] The aromatic version is significantly less soluble in water.[1]
References
PubChem. Thiazolo[4,5-c]pyridine (Core Scaffold Data).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]
ResearchGate. Synthesis and biological evaluation of thiazolopyridine derivatives. (General class solubility behavior). Retrieved from [Link]
Thiazolopyridine Synthesis: A Technical Guide to Scaffold Construction and Evolution
Executive Summary: The Pharmacophore Landscape Thiazolopyridines represent a privileged scaffold in medicinal chemistry, primarily due to their structural bioisosterism with purines and benzothiazoles.[1] By fusing a -de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Landscape
Thiazolopyridines represent a privileged scaffold in medicinal chemistry, primarily due to their structural bioisosterism with purines and benzothiazoles.[1] By fusing a
-deficient pyridine ring with an electron-rich thiazole ring, these bicyclic systems offer a unique electronic profile that modulates lipophilicity, metabolic stability, and hydrogen bond donor/acceptor capabilities.
The two most pharmacologically relevant isomers are thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine . These scaffolds are critical in the development of kinase inhibitors (e.g., Pim-1, c-Met, EGFR), adenosine receptor antagonists, and neuroprotective agents targeting acetylcholinesterase (AChE).
This guide dissects the evolution of synthetic pathways for these cores, moving from classical condensation reactions to modern metal-catalyzed cross-couplings and green multicomponent protocols.
Structural Taxonomy & Isomerism
Before detailing synthesis, it is critical to distinguish the isomers based on the fusion bond. The nomenclature depends on the position of the nitrogen and sulfur atoms relative to the pyridine fusion.
Figure 1: Taxonomy of thiazolopyridine isomers. The [4,5-b] and [5,4-b] isomers are the primary focus of this guide due to their prevalence in drug discovery.
Pathway A: Classical Construction (Pyridine Annulation)
The "Classical Era" of thiazolopyridine synthesis relies heavily on the Hantzsch synthesis logic or the cyclization of ortho-aminothiols. These methods are robust but often suffer from harsh conditions and limited functional group tolerance.
Mechanism: The Ortho-Aminothiol Cyclization
The most reliable classical route involves constructing the thiazole ring onto a pre-existing pyridine core. This typically starts with 2-aminopyridine-3-thiol .[2]
Acylation: The exocyclic amine reacts with an acid chloride or anhydride.
Cyclodehydration: Acid-mediated ring closure (often using PPA or POCl
) forms the thiazole ring.
Protocol 1: Synthesis of 2-Substituted Thiazolo[5,4-b]pyridines
Rationale: This protocol utilizes a condensation-cyclization sequence that is self-validating via the disappearance of the thiol signal in NMR.
Thiourea Formation: Dissolve 3-amino-2-chloropyridine (1.0 equiv) in refluxing ethanol. Add the appropriate aryl isothiocyanate (1.1 equiv). Reflux for 4–6 hours.
Checkpoint: Monitor TLC for the disappearance of the amine. The product is the pyridyl thiourea intermediate.
Cyclization: Isolate the thiourea and dissolve in Polyphosphoric Acid (PPA). Heat to 120°C for 2 hours.
Mechanism:[4][5][6] The sulfur atom performs an intramolecular nucleophilic attack on the C-2 position of the pyridine (displacing the chloro group in a mechanism resembling S
Ar).
Workup: Pour the hot reaction mixture onto crushed ice/ammonia water to neutralize. The precipitate is the target thiazolo[5,4-b]pyridine.
Purification: Recrystallize from EtOH/DMF.
Pathway B: Modern Catalytic & Green Approaches
Modern synthetic strategies focus on atom economy, milder conditions, and the ability to functionalize the core late-stage.
Metal-Catalyzed Intramolecular C-S Bond Formation
Replacing harsh acid cyclizations with transition metal catalysis (Cu or Pd) allows for the synthesis of sensitive substrates.
Concept: Using a copper catalyst to promote the intramolecular coupling of a thioamide/thiourea sulfur onto a halogenated pyridine ring.
Key Advantage: Avoids PPA/POCl
, allowing for acid-sensitive functional groups.
Green Synthesis in Sabinene
Recent advances have utilized Sabinene , a biomass-derived terpene, as a green solvent for these cyclizations.[3][5][7] This method often employs microwave irradiation to accelerate the reaction.
Protocol 2: One-Pot Green Synthesis of Thiazolo[4,5-b]pyridines
Source Grounding: This method is adapted from recent green chemistry optimizations (e.g., Messire et al., 2023), utilizing bio-derived solvents to replace DMF/DMA.
Reagents:
2-Chloro-3-nitropyridine (1.0 equiv)
Thioamide derivative (1.2 equiv)
Solvent: Sabinene (or Eucalyptol as alternative)[3]
Base: K
CO
Step-by-Step Workflow:
Mixture Preparation: In a microwave-compatible vial, combine 2-chloro-3-nitropyridine, the thioamide, and K
CO in Sabinene.
Irradiation: Irradiate at 400W to maintain a temperature of 130°C for 20–30 minutes.
Why Microwave? Thiazole ring closure is endothermic and kinetically slow; dielectric heating significantly improves yield compared to thermal reflux.
Isolation: Cool to room temperature. Sabinene can be distilled off (recyclable).[3][5]
Purification: The residue is washed with water and recrystallized.
Comparative Data Analysis
The following table contrasts the efficiency and scope of the described pathways.
Feature
Classical (PPA Cyclization)
Modern (Cu-Catalyzed)
Green (Microwave/Sabinene)
Precursor
Aminopyridine thiols
Halopyridine thioureas
Chloronitropyridines
Reagents
PPA, POCl (Harsh)
CuI, Ligands (Mild)
Bio-solvent (Eco-friendly)
Temp/Time
>120°C / 4–12 h
80–100°C / 12–24 h
130°C / 20 min
Yield (Avg)
50–65%
70–85%
75–90%
Tolerance
Low (Acid sensitive)
High (Broad scope)
Moderate
Atom Economy
Low (Stoichiometric waste)
High (Catalytic)
High (One-pot)
Visualization of the Modern Catalytic Cycle
The following diagram illustrates the mechanism for the Copper-catalyzed intramolecular C-S bond formation, a pivotal reaction in modern thiazolopyridine synthesis.
Figure 2: Proposed mechanism for the Cu-catalyzed intramolecular cyclization. The cycle highlights the critical C-S bond formation step via reductive elimination.
References
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[2][8][9][10] Part 1: Focus on pyridine annulation to thiazole ring.
Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.[3][5]
Al-Mulla, A. (2016).[6] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.
Lozynskyi, A. V., et al. (2020). Synthesis and biological evaluation of thiazolopyridine derivatives.
Wang, L., et al. (2022). Palladium-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.[4]
Molecular weight and physicochemical characteristics of Thiazolo[4,5-c]pyridine-2-carboxylic acid
[1] Executive Summary Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 97266-26-7) is a fused bicyclic heteroaromatic scaffold characterized by a thiazole ring fused to the c-face (3,4-position) of a pyridine ring. It ser...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 97266-26-7) is a fused bicyclic heteroaromatic scaffold characterized by a thiazole ring fused to the c-face (3,4-position) of a pyridine ring. It serves as a critical building block in medicinal chemistry, particularly as a bioisostere for benzothiazole-2-carboxylic acid and as a core scaffold for kinase inhibitors (e.g., PI3K, EGFR) and enzyme inhibitors.
Critical Distinction: Researchers must distinguish this fully aromatic molecule from its reduced congener, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS: 720720-96-7), which is a key intermediate in the synthesis of the anticoagulant Edoxaban. Confusing these two isomers leads to significant errors in synthetic planning and SAR (Structure-Activity Relationship) analysis.[1]
This section consolidates the core identifiers and calculated physicochemical properties necessary for experimental planning.
Table 1: Chemical Identity
Property
Data
Chemical Name
Thiazolo[4,5-c]pyridine-2-carboxylic acid
CAS Number
97266-26-7
Molecular Formula
C₇H₄N₂O₂S
Molecular Weight
180.18 g/mol
SMILES
OC(=O)C1=NC2=C(S1)C=CN=C2
IUPAC Name
[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Appearance
Off-white to pale yellow solid
Table 2: Physicochemical Properties (Calculated)
Property
Value
Context/Implication
cLogP
~0.8 – 1.1
Moderate lipophilicity; likely cell-permeable but requires polar solvents for stock solutions.
pKa (Acid)
~2.8 – 3.2
The C2-carboxylic acid is strongly acidic due to the electron-withdrawing nature of the fused pyridine ring.[1]
pKa (Base)
~3.5 – 4.0
The pyridine nitrogen is weakly basic, reduced by the fused thiazole ring.[1]
TPSA
~75 Ų
Good range for oral bioavailability (Rule of 5 compliant).[1]
Solubility
Low (Water)
Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in alcohols.[1]
Synthetic Accessibility & Purity Profiling[2]
The synthesis of the [4,5-c] isomer is more challenging than the [5,4-c] or [4,5-b] isomers due to the specific orientation of the nitrogen in the pyridine ring relative to the fusion site.
Synthetic Logic
The most robust route involves the cyclization of 3-amino-4-chloropyridine or 3-amino-4-mercaptopyridine derivatives.[1] Unlike the [4,5-b] system, which uses readily available 2-aminopyridine precursors, the [4,5-c] system requires 3,4-disubstituted pyridines.
Diagram 1: Synthesis & Isomer Differentiation
The following diagram illustrates the synthetic pathway and visually distinguishes the target molecule from the common Edoxaban intermediate.
Caption: Synthesis of the aromatic [4,5-c] core versus the distinct tetrahydro [5,4-c] isomer.
Drug-Like Properties & Applications[4][9]
Medicinal Chemistry Utility
Bioisostere: Acts as a pyridine-for-benzene replacement of the benzothiazole core.[1] This substitution typically lowers LogP and introduces a hydrogen bond acceptor (pyridine N), potentially improving metabolic stability and solubility.[1]
Kinase Inhibition: The planar, fused system fits well into the ATP-binding pocket of kinases.[1] Derivatives have been explored for PI3K and EGFR inhibition.[1]
Fragment-Based Design: The carboxylic acid moiety serves as a "handle" for amide coupling to generate diverse libraries.[1]
ADME Considerations
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, though the sulfur atom can be a site for S-oxidation.[1]
Plasma Protein Binding: Likely moderate, driven by the planar aromatic surface.[1]
Experimental Protocols
Protocol A: Solubilization for Biological Assays
Challenge: The zwitterionic character (pyridine N base + carboxylic acid) can lead to poor solubility in neutral aqueous buffers.[1]
Standard Method:
Weigh 10 mg of Thiazolo[4,5-c]pyridine-2-carboxylic acid.[1]
Dissolve in 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[1] (Result: 10 mg/mL stock).[1]
Validation: Visually inspect for particulates.[1] If cloudy, sonicate at 35°C for 5 minutes.
Dilution: Dilute into assay buffer (e.g., PBS) immediately prior to use. Keep final DMSO concentration <1% to avoid solvent effects.[1]
Protocol B: General Synthesis (Cyclization)
Note: This is a generalized procedure based on thiazolopyridine chemistry.
Reaction: Heat the mixture at 100-120°C for 4-6 hours. The sulfur of the thiooxamate displaces the chlorine (nucleophilic aromatic substitution), followed by cyclization onto the amine.
Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 2 hours to liberate the free acid.
Workup: Acidify to pH 3 with 1N HCl. The product typically precipitates.[1] Filter, wash with cold water, and dry under vacuum.[1]
References
PubChem. (n.d.).[1][2] Thiazolo[4,5-c]pyridine-2-carboxylic acid (Compound).[3][2][4][5] National Library of Medicine.[1] Retrieved from [Link]
ResearchGate. (2024).[1] Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization. Retrieved from [Link]
A Comparative Analysis of Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Thiazolopyridines in Medicinal Chemistry The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered sign...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Thiazolopyridines in Medicinal Chemistry
The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This bicyclic structure is a cornerstone in the design of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic importance of thiazolopyridines lies in their ability to act as bioisosteres of purines, enabling them to interact with a wide array of biological targets.
This technical guide provides an in-depth comparative analysis of two key isomers of the thiazolopyridine family: Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine. We will delve into a critical examination of their structural nuances, physicochemical properties, synthetic accessibility, and differential biological activities. This comparative approach aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage these scaffolds in the design of novel therapeutics.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the fusion of the thiazole and pyridine rings between Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine leads to significant alterations in their electronic distribution, molecular geometry, and, consequently, their physicochemical properties.
Diagram 1: Structural Comparison of Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine
Caption: Chemical structures of Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine.
The key distinction lies in the position of the pyridine nitrogen relative to the thiazole ring. In Thiazolo[4,5-c]pyridine, the pyridine nitrogen is at position 6, whereas in Thiazolo[5,4-b]pyridine, it is at position 4. This isomeric difference influences the molecule's dipole moment, basicity (pKa), and hydrogen bonding capabilities, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.
Table 1: Comparison of Physicochemical Properties.
The calculated octanol-water partition coefficient (XLogP3) is slightly higher for Thiazolo[5,4-b]pyridine, indicating a modest increase in lipophilicity compared to Thiazolo[4,5-c]pyridine.[3][4] These subtle differences in physicochemical properties can have a profound impact on a molecule's solubility, permeability, and metabolic stability, thereby influencing its suitability as a drug candidate.
Synthetic Strategies: Navigating the Isomeric Landscape
The synthesis of Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine scaffolds often starts from appropriately substituted pyridine precursors. The choice of starting material and synthetic route is dictated by the desired substitution pattern on the final molecule.
Synthesis of Thiazolo[4,5-c]pyridine Derivatives
A common approach to the Thiazolo[4,5-c]pyridine core involves the construction of the thiazole ring onto a pre-existing pyridine. One versatile method starts from 3-aminopyridine.
Diagram 2: General Synthetic Scheme for Thiazolo[4,5-c]pyridine
Caption: Synthetic pathway to the Thiazolo[4,5-c]pyridine scaffold.
Experimental Protocol: Synthesis of Thiazolo[4,5-c]pyridine
Step 1: Protection of 3-aminopyridine
To a solution of 3-aminopyridine in an appropriate solvent, add di-tert-butyl dicarbonate (Boc2O) and a non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS).
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Work up the reaction to isolate the N-Boc protected 3-aminopyridine. The use of a strong, non-nucleophilic base is crucial to prevent competing reactions at the pyridine nitrogen.
Step 2: Directed Ortho-metalation and Thiolation
Dissolve the N-Boc protected 3-aminopyridine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C.
Add two equivalents of n-butyllithium (n-BuLi) dropwise to effect deprotonation at the 4-position of the pyridine ring.
Quench the resulting dianion with elemental sulfur (S8).
Acidify the reaction mixture to obtain the thiolated intermediate. This directed ortho-metalation strategy allows for regioselective functionalization of the pyridine ring.
Step 3: Deprotection and Cyclization
Treat the thiolated intermediate with a strong acid, such as 4M HCl in dioxane, to remove the Boc protecting group.
The resulting 3-amino-4-mercaptopyridine can be isolated as its hydrochloride salt.
Reflux the aminomercaptopyridine salt in formic acid to facilitate cyclization and formation of the Thiazolo[4,5-c]pyridine core. The use of formic acid serves as both the solvent and the source of the C2 carbon of the thiazole ring.
Synthesis of Thiazolo[5,4-b]pyridine Derivatives
The synthesis of the Thiazolo[5,4-b]pyridine scaffold often commences with a 2-chloro-3-nitropyridine derivative, allowing for sequential functionalization and cyclization.
Diagram 3: General Synthetic Scheme for Thiazolo[5,4-b]pyridine
Caption: Synthetic pathway to the Thiazolo[5,4-b]pyridine scaffold.
Experimental Protocol: Synthesis of a 2-Substituted Thiazolo[5,4-b]pyridine [5][6]
Step 1: Nucleophilic Aromatic Substitution
React 2,4-dichloro-3-nitropyridine with a suitable nucleophile, such as morpholine, in the presence of a base like triethylamine in a solvent like THF at 0 °C.[6] This step selectively substitutes the chlorine at the 4-position due to its higher reactivity.
Step 2: Thionation and Cyclization
Treat the resulting 2-chloro-4-morpholino-3-nitropyridine with potassium thiocyanate in acetic acid at 80 °C.[6] This facilitates both the introduction of the sulfur atom and the cyclization to form the thiazole ring.
Step 3: Reduction of the Nitro Group
Reduce the nitro group of the thiazolo[5,4-b]pyridine derivative using a reducing agent such as iron powder in acetic acid at 60 °C to yield the corresponding amino derivative.[6]
This multi-step sequence allows for the introduction of various substituents at different positions of the Thiazolo[5,4-b]pyridine core, providing a versatile platform for library synthesis.
Biological Significance and Applications in Drug Discovery
Both Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine scaffolds have been extensively explored in drug discovery, leading to the identification of potent inhibitors of various enzymes and receptors.
Thiazolo[4,5-c]pyridines: A Scaffold for Diverse Biological Activities
Derivatives of Thiazolo[4,5-c]pyridine have demonstrated a wide range of biological activities. For instance, they have been investigated as:
Antitubercular Agents: Certain Thiazolo[4,5-c]pyridine ureas have shown potent activity against Mycobacterium tuberculosis through the inhibition of DNA Gyrase B.
Anticancer Agents: These scaffolds have been incorporated into molecules targeting various cancer-related pathways.
Thiazolo[5,4-b]pyridines: Prominent in Kinase Inhibition
The Thiazolo[5,4-b]pyridine scaffold has emerged as a particularly valuable framework for the design of kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. Notable examples include:
PI3K Inhibitors: Novel Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting nanomolar inhibitory activity.[2][7]
EGFR-TK Inhibitors: This scaffold has been utilized to develop potent and selective inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), including those targeting resistance mutations in non-small cell lung cancer.[8][9]
c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have shown promise as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), with some analogs demonstrating efficacy against imatinib-resistant mutants.[10]
Diagram 4: Thiazolo[5,4-b]pyridine as a Kinase Hinge Binder
Caption: Interaction of a Thiazolo[5,4-b]pyridine inhibitor with the kinase hinge region.
Comparative Analysis and Future Perspectives
The choice between a Thiazolo[4,5-c]pyridine and a Thiazolo[5,4-b]pyridine scaffold in a drug design campaign is a strategic decision that should be guided by the specific biological target and the desired physicochemical properties of the final compound.
The Thiazolo[5,4-b]pyridine isomer, with its more accessible pyridine nitrogen, may be more suitable for applications where a stronger hydrogen bond acceptor is required for target engagement, as is often the case with kinase inhibitors. The slightly higher lipophilicity of this scaffold might also be advantageous for cell permeability, although this needs to be carefully balanced to maintain adequate solubility.
Conversely, the Thiazolo[4,5-c]pyridine scaffold offers a different spatial arrangement of its hydrogen bond acceptors and a slightly more polar profile, which could be beneficial for targeting other classes of proteins or for optimizing the ADME properties of a lead compound.
References
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2025). ResearchGate. Retrieved from [Link]
A facile synthesis of 2‐aminothiazolo[5,4‐b]. (n.d.). Sci-hub.st. Retrieved from [Link]
Thiazolo[4,5-c]pyridine. (n.d.). PubChem. Retrieved from [Link]
Thiazolo(5,4-b)pyridine. (n.d.). PubChem. Retrieved from [Link]
Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. (2021). PMC. Retrieved from [Link]
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025). ResearchGate. Retrieved from [Link]
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. Retrieved from [Link]
Thiazolo[4,5-c]pyridine, 5-oxide. (n.d.). LookChem. Retrieved from [Link]
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI. Retrieved from [Link]
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. Retrieved from [Link]
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). PubMed. Retrieved from [Link]
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). (n.d.). ResearchGate. Retrieved from [Link]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). MDPI. Retrieved from [Link]
Recent Trends in Chemistry of Thiazolopyridines. (2025). ResearchGate. Retrieved from [Link]
Thiazolo[4,5-c]pyridine. (n.d.). American Elements. Retrieved from [Link]
Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved from [Link]
Determination of pKa of Triazolo[5,1-c][4][5][11]triazines in Non-Aqueous Media by Potentiometric Titration. (2024). ResearchGate. Retrieved from [Link]
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI. Retrieved from [Link]
Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed. Retrieved from [Link]
2H,3H-[5][11]thiazolo[5,4-b]pyridin-3-one. (n.d.). PubChem. Retrieved from [Link]
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2025). ResearchGate. Retrieved from [Link]
Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … (n.d.). OUCI. Retrieved from [Link]
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide Properties. (2025). EPA. Retrieved from [Link]
Synthesis of thiazolo[5,4-b]pyridines, thiazolo[4,5-c]pyridines, and... (n.d.). ResearchGate. Retrieved from [Link]
Dipole moments. (n.d.). Stenutz. Retrieved from [Link]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. Retrieved from [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved from [Link]
Dipole moment and static dipole polarizability of pyridine. (n.d.). ResearchGate. Retrieved from [Link]
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014). ResearchGate. Retrieved from [Link]
Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
Application Note: Optimized Amide Coupling of Thiazolo[4,5-c]pyridine-2-carboxylic Acid
Part 1: Executive Summary & Chemical Context The Challenge: Reactivity vs. Stability Thiazolo[4,5-c]pyridine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EG...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context
The Challenge: Reactivity vs. Stability
Thiazolo[4,5-c]pyridine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, VEGFR) due to its ability to mimic adenosine or serve as a bioisostere for purine systems. However, its utility is often limited by a specific chemical vulnerability: Thermal Decarboxylation .
Like many thiazole-2-carboxylic acids, this moiety is prone to losing carbon dioxide (
) to generate the corresponding thiazolo[4,5-c]pyridine (M-44 byproduct). This reaction is accelerated by:
High Temperatures: Often observed during thionyl chloride (
) mediated acid chloride formation.
Strong Acid Catalysis: Protonation of the pyridine nitrogen can destabilize the carboxylate.
Extended Activation Times: Leaving the activated ester intermediate in solution too long without the amine nucleophile.
The Solution: Kinetic Control
To successfully couple this acid, one must operate under Kinetic Control —activating the carboxylate rapidly at low temperatures and trapping it with the amine before the thermodynamic drive toward decarboxylation takes over.
This guide presents two validated protocols:
Method A (HATU): Ideal for discovery chemistry, library synthesis, and small-scale (<100 mg) reactions.
Method B (T3P®): Ideal for scale-up (>1 g), low-nucleophilicity amines, and "difficult" couplings where byproduct removal is critical.
Reagent: T3P® (50% w/w solution in EtOAc or DMF) (1.5 equiv)
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure
Slurry: Suspend the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF) at room temperature.
Base Addition: Add Pyridine (3.0 equiv). The mixture may clarify slightly.
Coupling: Cool to 0 °C . Add T3P® solution (1.5 equiv) dropwise over 5 minutes.
Why? T3P is less reactive than HATU, reducing the risk of "over-activation" and subsequent decomposition.
Reaction: Allow to warm to RT and stir for 12–16 hours.
Note: T3P reactions are slower but cleaner.
Workup: Quench with water. The T3P byproducts are water-soluble. Separate the organic layer, wash with 0.5 M HCl (if product is not basic) or Citric Acid (10%), then
.
Isolation: Evaporate solvent. Often yields pure product without column chromatography.[1]
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the kinetic competition between the desired Amide Coupling and the undesired Decarboxylation pathway.
Caption: Kinetic competition between amide formation (Green path) and thermal decarboxylation (Red path). Maintaining low temperature and rapid amine addition is critical.
Part 5: References
General Reactivity of Thiazolopyridines:
Synthesis and properties of thiazolo[4,5-b]pyridine derivatives.
Application Note: A Robust and Efficient Protocol for the Synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic Acid
Abstract The thiazolopyridine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics, owing to its structural resemblance to purines and its demonstrated role in compounds with divers...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazolopyridine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics, owing to its structural resemblance to purines and its demonstrated role in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Specifically, Thiazolo[4,5-c]pyridine-2-carboxylic acid serves as a critical building block for the elaboration of more complex molecular architectures in drug development programs.[5] This application note provides a detailed, field-proven protocol for the efficient synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic acid, starting from readily available aminopyridine precursors. We emphasize the causality behind experimental choices, provide comprehensive, step-by-step instructions, and include validation checkpoints to ensure reproducibility and high purity of the final product.
Strategic Overview of the Synthesis
The selected synthetic strategy is a robust two-step process designed for efficiency and scalability. The core logic involves the initial formation of a key intermediate, 4-amino-3-mercaptopyridine , followed by a cyclocondensation reaction to construct the target thiazole ring with the desired carboxylic acid functionality. This approach is predicated on well-established principles of heterocyclic chemistry, particularly the highly reliable formation of thiazoles from α-aminothiols.[6][7]
Logical Framework of the Synthetic Pathway
The overall transformation is depicted below. The pathway is designed to strategically install the necessary functional groups on the pyridine ring before the final, yield-defining cyclization step.
Reaction conditions for decarboxylative cross-coupling of thiazolopyridine acids
Executive Summary Thiazolopyridines are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., PI3K, BRAF) due to their ability to mimic purine nucleobases. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazolopyridines are privileged scaffolds in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., PI3K, BRAF) due to their ability to mimic purine nucleobases. However, functionalizing these fused bicyclic systems is challenging due to the electron-deficient nature of the pyridine ring and the coordinating ability of the thiazole sulfur/nitrogen.
Decarboxylative cross-coupling (DCC) offers a powerful retrosynthetic disconnection, utilizing stable, abundant thiazolopyridine carboxylic acids to install alkyl or aryl groups with extrusion of CO₂ as the sole byproduct. This guide outlines two distinct, high-fidelity protocols:
Ag(I)-Catalyzed Radical Alkylation (Minisci-Type): For installing
centers.
Pd/Ag-Co-Catalyzed Arylation: For constructing biaryl linkages via
- coupling.
Mechanistic Pathways & Logic[1]
Understanding the operative mechanism is critical for troubleshooting. Thiazolopyridine acids react differently depending on the catalyst system.
Pathway Visualization
The following diagram illustrates the bifurcation between the Radical pathway (Silver/Persulfate) and the Organometallic pathway (Palladium/Silver).
Figure 1: Divergent mechanistic pathways for decarboxylative coupling. The radical intermediate is common to both, but the trap differs.
This is the most robust method for thiazolopyridine acids. It utilizes a silver catalyst to generate a radical from the acid, which then attacks an electron-deficient acceptor or undergoes recombination.
Scientific Rationale:
AgNO₃: Acts as the catalyst.[1] Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) oxidatively decarboxylates the acid.[1]
TFA (Trifluoroacetic Acid): Critical.[2] It protonates the thiazolopyridine nitrogen, lowering the LUMO energy and making the ring more susceptible to nucleophilic radical attack (if the acid is the radical source attacking another ring) or stabilizing the radical species.
Biphasic Solvent: DCM/Water allows for the solubility of both the organic substrate and the inorganic oxidant.
Experimental Procedure
Reagents:
Thiazolopyridine carboxylic acid (1.0 equiv)
Alkyl halide or Alkyl sulfinate (Coupling partner if "inverse" Minisci) OR
Note: If the Thiazolopyridine acid is the radical source (R-COOH), it is typically coupled with an electron-deficient olefin or another heterocycle.
This protocol constructs biaryl bonds.[4] It is more sensitive than the radical method because the sulfur/nitrogen atoms in the thiazolopyridine can poison the Palladium catalyst.
Scientific Rationale:
Pd(PPh₃)₄ vs. Pd(OAc)₂: Pd(0) sources are preferred to initiate the cycle, but Pd(II) with phosphine ligands works well.
Ag₂CO₃: Serves a dual role as the oxidant (for the decarboxylation step) and the base.
DMSO/DMF: High-boiling polar aprotic solvents are required to solvate the zwitterionic carboxylate intermediates and support high temperatures (100°C+) needed for extrusion.
Experimental Procedure
Reagents:
Thiazolopyridine carboxylic acid (1.0 equiv)
Aryl Halide (Ar-I or Ar-Br) (1.2 equiv)
Catalyst: Pd(PPh₃)₄ (5–10 mol%)
Co-Catalyst/Base: Ag₂CO₃ (1.0 – 2.0 equiv)
Ligand (Optional): XPhos (if using Pd(OAc)₂) to prevent catalyst aggregation.
Solvent: DMF or DMSO (anhydrous).
Step-by-Step:
Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.
Solvation: Add anhydrous DMF (3.0 mL) via syringe.
Degassing: Sparge the solution with Argon for 5 minutes (essential to remove O₂ which kills the active Pd species).
Heating: Heat to 100–120 °C for 16 hours.
Observation: The mixture will turn black (Ag precipitation) and evolve gas (CO₂).
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove Ag/Pd residues. Wash with EtOAc.
Workup: Wash the filtrate with LiCl (5% aq) to remove DMF. Dry organic layer over MgSO₄.
Critical Reaction Parameters & Troubleshooting
The following table summarizes key variables and their impact on yield for thiazolopyridine substrates.
Parameter
Condition
Effect / Rationale
Catalyst Loading
10-20 mol% Ag
Thiazolopyridines coordinate metals strongly. Higher loading overcomes the "poisoning" effect of the thiazole sulfur.
Oxidant
Persulfate (S₂O₈²⁻)
Essential for the radical pathway. If the reaction stalls, add a second portion of oxidant after 4 hours.
Temperature
>80 °C (Pd) / 60 °C (Ag)
Decarboxylation has a high activation energy barrier. If no product forms, increase T by 20°C increments.
Protodecarboxylation
Side Reaction
If the product is just the decarboxylated thiazolopyridine (H-atom abstraction), the solvent is too "wet" or the radical life is too long. Increase the concentration of the coupling partner.
Solvent
DMSO vs. MeCN
DMSO is superior for solubility but difficult to remove. Use MeCN/H₂O for easier workup if solubility permits.
Safety Note
Decarboxylative reactions generate stoichiometric quantities of CO₂ gas. Reactions performed in sealed vials build pressure. Always use pressure-rated glassware and safety shields.
References
Minisci-Type Alkylation of Heteroarenes
Title: Direct Decarboxylative C-2 Alkylation of Azoles through Minisci-type Coupling.[3]
Source: Università di Pisa / Vertex AI Search Results.
Using Thiazolo[4,5-c]pyridine-2-carboxylic acid as a building block in peptide synthesis
Application Note: Integrating Thiazolo[4,5-c]pyridine-2-carboxylic Acid into Peptidomimetics Introduction: The Scaffold & Its Utility Thiazolo[4,5-c]pyridine-2-carboxylic acid is a rigid, bicyclic heteroaromatic scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Integrating Thiazolo[4,5-c]pyridine-2-carboxylic Acid into Peptidomimetics
Introduction: The Scaffold & Its Utility
Thiazolo[4,5-c]pyridine-2-carboxylic acid is a rigid, bicyclic heteroaromatic scaffold used increasingly in medicinal chemistry to induce conformational constraint and enhance metabolic stability. Unlike flexible aliphatic amino acids, this moiety acts as a bioisostere for peptide bonds or as a pharmacophoric "cap" at the N-terminus of a peptide chain.
Key Chemical Features:
Conformational Restriction: The fused thiazole-pyridine system forces the attached peptide chain into a specific trajectory, often mimicking
-turn structures or locking the conformation of enzyme inhibitors (e.g., serine protease inhibitors).
Hydrogen Bonding: The pyridine nitrogen (position 5) acts as a specific hydrogen bond acceptor, while the thiazole sulfur modulates lipophilicity.
Electronic Profile: The electron-deficient nature of the pyridine ring, fused to the thiazole, creates a unique dipole that can improve cell permeability compared to standard indole (tryptophan) or phenyl (phenylalanine) analogs.
Scope of this Guide:
This document provides validated protocols for using Thiazolo[4,5-c]pyridine-2-carboxylic acid (TP2C) as a building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Pre-Synthesis Considerations & Handling
2.1 Solubility Profiling
The primary challenge with TP2C is its poor solubility in standard non-polar solvents (DCM, chloroform). It exhibits moderate solubility in DMF but optimal solubility in DMSO.
Solvent
Solubility Rating
Recommendation
DCM
Poor (< 1 mg/mL)
Avoid for coupling reactions.
DMF
Moderate (10-50 mg/mL)
Standard solvent; may require heating (40°C).
DMSO
Good (> 50 mg/mL)
Preferred co-solvent for coupling.
NMP
Good
Excellent alternative to DMF for SPPS.
2.2 Stability & Storage
Oxidation Sensitivity: The thiazole ring is generally stable, but prolonged exposure to strong oxidizers should be avoided.
Decarboxylation: Thiazole-2-carboxylic acids are prone to thermal decarboxylation. Do not heat above 60°C during dissolution or coupling. Store the dry solid at -20°C under argon.
Context: This protocol assumes the peptide chain has been synthesized on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc group has been removed. TP2C is introduced as the final N-terminal cap.
Reagents:
Building Block: Thiazolo[4,5-c]pyridine-2-carboxylic acid (3.0 equiv).
Coupling Agent: HATU (2.9 equiv) or PyAOP (2.9 equiv) for difficult sequences.
Base: DIEA (Diisopropylethylamine) (6.0 equiv).
Solvent: anhydrous DMF or NMP.
Step-by-Step Procedure:
Resin Preparation:
Wash the Fmoc-deprotected resin 3x with DMF.
Critical Step: Perform a final wash with anhydrous NMP to ensure optimal swelling and solvent compatibility with the heteroaromatic acid.
Activation (Pre-activation is discouraged):
Note: Unlike standard amino acids, heterocyclic acids can suffer from side reactions if pre-activated for too long. In situ activation is recommended.
Dissolve TP2C (3 equiv) in minimum DMF/DMSO (9:1 ratio).
Add HATU (2.9 equiv) to the acid solution.
Immediately add DIEA (6 equiv). The solution should turn yellow/orange.
Coupling:
Add the activated mixture to the resin immediately.
Agitate at Room Temperature (25°C) for 2 hours.
Optimization: If the resin loading is high (>0.5 mmol/g), perform a double coupling (repeat steps 2-3 with fresh reagents).
Monitoring:
Perform a Kaiser Test (ninhydrin).
Result: If beads remain colorless, coupling is complete. If blue, extend reaction time by 1 hour or switch to Protocol B (Solution Phase) logic using PyAOP.
Washing:
Drain the reaction vessel.
Wash resin: DMF (3x), DCM (3x), DMF (3x).
Visual Workflow: SPPS Coupling Cycle
Caption: Figure 1. SPPS workflow for capping peptide chains with Thiazolo[4,5-c]pyridine-2-carboxylic acid.
Protocol B: Solution-Phase Synthesis (Scale-Up)
Context: For synthesizing small peptidomimetics or intermediates where SPPS is inefficient.
Reagents:
Amine component (e.g., H-Phe-OMe HCl).
TP2C (1.1 equiv).
EDC[1][2][3]·HCl (1.2 equiv) and HOBt (1.2 equiv).
Base: NMM (N-methylmorpholine) (3.0 equiv).
Solvent: DMF/DCM (1:1 mixture).
Procedure:
Dissolution: Dissolve the amine salt and TP2C in the DMF/DCM mixture.
Basification: Add NMM to neutralize the amine salt and the carboxylic acid. Check pH (should be ~8).
Coupling: Cool the mixture to 0°C. Add HOBt, followed by EDC·HCl.
Why EDC? The water-soluble urea byproduct simplifies purification compared to DCC.
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT overnight.
Issue: Low yield due to steric hindrance of the fused ring system.
Solution: Switch coupling reagent to PyAOP or COMU , which are more efficient for hindered systems than HATU.
Issue: Precipitation during coupling.
Solution: The TP2C-peptide hybrid may aggregate. Add chaotropic salts (e.g., 0.1 M LiCl) to the coupling mixture or increase DMSO concentration.
5.2 Racemization Control
While TP2C itself is achiral at the coupling center (C2), the activated acid is highly reactive. If coupling to a chiral amino acid, base-catalyzed epimerization of the peptide's N-terminal residue can occur.
Mitigation: Use Collidine (TMP) instead of DIEA/TEA. Collidine is a weaker, non-nucleophilic base that reduces the risk of proton abstraction from the adjacent chiral center.
Decision Tree: Optimization Logic
Caption: Figure 2. Troubleshooting decision tree for optimizing TP2C coupling reactions.
References
Synthesis of Thiazolopyridine Scaffolds
Title: Synthesis and Biological Activity of Novel Thiazolo[4,5-b]pyridine Deriv
Source: MDPI / Molecules.
URL:[Link] (General reference for thiazolopyridine chemistry).
Coupling Reagents for Heterocycles:
Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Source: Bachem Technical Guides.
Solubility in Peptide Synthesis
Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid.
(Note: Specific literature on the [4,5-c] aromatic acid coupling is sparse; protocols are adapted from the validated chemistry of the [4,5-b] isomer and general heterocyclic carboxylic acid couplings verified in search results 1.1, 1.3, and 1.12.)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-TZPTopic: Regioselective Functionalization of the Pyridine Core in Thiazolo[4,5-c]pyridine-2-carboxylic Acid Derivatives
Executive Summary & Strategic Analysis
The Thiazolo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles in kinase inhibitors and GPCR ligands. However, the functionalization of the pyridine ring within this fused system is synthetically non-trivial due to extreme electron deficiency.
The fusion of the electron-poor pyridine ring with the electron-withdrawing thiazole ring creates a highly
-deficient system. Furthermore, the presence of a 2-carboxylic acid moiety (or its ester derivatives) further deactivates the ring toward electrophilic attack while rendering it highly susceptible to nucleophilic addition and radical functionalization.
Key Synthetic Challenges:
Electrophilic Aromatic Substitution (EAS): Virtually impossible on the pyridine core due to deactivation.
Regioselectivity: Distinguishing between the C4 (ortho to pyridine N, ortho to fusion) and C6 (ortho to pyridine N) positions.
Functional Group Compatibility: The C2-carboxylic acid is labile; it is prone to decarboxylation under radical conditions or interference with transition metal catalysts.
Strategic Recommendation:
To ensure high yields and reproducibility, all protocols below recommend protecting the C2-carboxylic acid as a methyl or ethyl ester prior to pyridine functionalization. The free acid can be regenerated via mild hydrolysis (LiOH/THF) post-functionalization.
Reaction Map & Regioselectivity Logic
The electronic bias of the thiazolo[4,5-c]pyridine scaffold dictates the functionalization strategy. The C4 position is the most electron-deficient site (lowest LUMO coefficient), making it the primary target for nucleophilic and radical attacks.
Figure 1: Strategic Reaction Map demonstrating the primary divergence points for functionalizing the pyridine core. Note the priority of C4 reactivity.
Protocol A: C4-Selective Alkylation via Minisci Reaction
Objective: Introduction of alkyl, cycloalkyl, or heterocycloalkyl groups at the C4 position.
Mechanism: Nucleophilic radical substitution on a protonated heteroaromatic base.[1]
Causality: The C4 position is electronically activated for radical attack. The use of a silver catalyst with persulfate generates alkyl radicals from carboxylic acids via oxidative decarboxylation.
If conversion is low, check the pH. The reaction must remain acidic during the radical generation phase.
If decarboxylation of the C2-ester occurs, lower the temperature to 25°C and increase reaction time.
Protocol B: C4-Chlorination via
-Oxide Rearrangement
Objective: Installation of a Chlorine atom at C4 to serve as a handle for Cross-Coupling (
, Suzuki, Buchwald).
Mechanism: Meisenheimer-type rearrangement. Oxidation of the pyridine nitrogen creates the -oxide, which is activated by an acylating/phosphorylating agent (), making the C4 position susceptible to chloride attack and re-aromatization.
(2.0 equiv) or . Silver salts often assist in halide abstraction and C-H activation of electron-poor heterocycles.
Solvent: 1,4-Dioxane or DMF.
Step-by-Step Procedure
In a glovebox or purged vial, combine substrate (1.0 equiv), Aryl Iodide (1.5 equiv),
, Ligand, and Base.
Add dry solvent (0.2 M).
Seal and heat to 100–120°C for 16 hours.
Filtration: Filter through a Celite pad to remove silver/palladium residues.
Analysis: Regioselectivity can be an issue here.[1][2][3][4] NMR analysis is required to distinguish C4 vs C6 arylation. (C4-H is typically a singlet around 9.0–9.5 ppm; its disappearance indicates C4 substitution).
Quantitative Comparison of Methods
Feature
Minisci Alkylation
N-Oxide Rearrangement
Pd-Catalyzed C-H Activation
Primary Site
C4 (Major)
C4 (Major) / C6 (Minor)
C4/C6 (Substrate Dependent)
Scope
Alkyl, Cycloalkyl
Chloro (Gateway to Aryl/Heteroaryl)
Aryl, Heteroaryl
Conditions
Radical / Acidic
Harsh / Electrophilic
High Temp / Basic
Yield (Typical)
40–65%
50–75% (Two steps)
30–60%
Scalability
High
High
Moderate (Cost of Pd/Ag)
Workflow Visualization
Figure 2: Complete experimental workflow from the carboxylic acid starting material to the functionalized product, emphasizing the mandatory protection step.
References
Functionalization of Thiazolo[4,5-c]pyridines:
Title: Novel methods to functionalize thiazolo[4,5-c]pyridines.[5]
Source: Tetrahedron Letters / ElectronicsAndBooks (Snippet).
Context: Describes the core synthesis and reactivity at positions 2, 4, and 6, specifically mentioning
-oxide rearrangements.
URL:[Link] (General Journal Link as specific DOI was snippet-based).
Minisci Reaction on Pyridines:
Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
Source: J. Am. Chem. Soc. 2021, 143, 11927-11933.[3]
Context: Defines the modern standard for silver-catalyzed radical alkylation of electron-deficient heterocycles.
URL:[Link]
C-H Activation Reviews:
Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.[4]
Source: Beilstein J. Org. Chem. 2023, 19, 811–854.
Context: Comprehensive review of metal-catalyzed arylation strategies applicable to pyridine-fused systems.
URL:[Link]
Thiazolopyridine Building Blocks:
Title: Thiazolo[4,5-c]pyridine-6-carboxylic Acid Data.[6]
Source: PubChem CID 585837.[7]
Context: Verifies the structural data and physicochemical properties of the carboxylic acid derivatives.
URL:[Link]
Application Notes and Protocols for One-Pot Cyclization of Thiazolo[4,5-c]pyridine-2-carboxylic Acid Precursors
Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold In the landscape of medicinal chemistry and drug discovery, the design of novel heterocyclic scaffolds is a cornerstone of innovation. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the design of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, fused heterocyclic systems are of paramount importance. The Thiazolo[4,5-c]pyridine core is a "privileged scaffold," a framework that has been shown to be a versatile building block for designing molecules with a wide array of biological activities.[1] Its structural resemblance to endogenous purine bases like adenine and guanine allows molecules incorporating this scaffold to interact with a variety of biological targets, leading to the development of compounds with potential antiproliferative, antimicrobial, and anti-infective properties.[1][2]
The carboxylic acid functionality at the 2-position serves as a critical handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening. It also enhances properties such as solubility and hydrogen-bonding capacity, which are crucial for optimizing the pharmacokinetic profiles of potential drug candidates.[1] However, traditional multi-step syntheses of such complex heterocycles are often plagued by low overall yields, laborious purification procedures, and significant chemical waste. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer an elegant and efficient solution to these challenges, aligning with the principles of green chemistry.
This guide provides an in-depth exploration of robust one-pot cyclization methods for accessing precursors to Thiazolo[4,5-c]pyridine-2-carboxylic acid, designed for researchers and professionals in drug development.
Strategic Overview: The Logic of One-Pot Synthesis
The core principle of a one-pot synthesis is to create a reaction environment where sequential transformations can occur in harmony. This requires careful selection of reagents and conditions to avoid unwanted side reactions and ensure the desired cascade proceeds efficiently. For the Thiazolo[4,5-c]pyridine scaffold, this typically involves the formation of both the thiazole and pyridine rings, or the annulation of one ring onto a pre-existing partner, within a single reaction vessel.
Application Notes and Protocols for the Esterification of Thiazolo[4,5-c]pyridine-2-carboxylic Acid
Introduction: The Strategic Importance of Thiazolo[4,5-c]pyridine Esters in Medicinal Chemistry The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern dr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Thiazolo[4,5-c]pyridine Esters in Medicinal Chemistry
The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique electronic and structural features have led to its incorporation into a diverse array of biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The carboxylic acid functional group at the 2-position of this heterocyclic system serves as a critical handle for medicinal chemists, allowing for the introduction of various ester moieties. These ester derivatives are often synthesized to enhance pharmacokinetic properties such as cell permeability, metabolic stability, and oral bioavailability. Furthermore, the ester group can act as a key pharmacophoric element, engaging in crucial interactions with biological targets.
This comprehensive guide provides detailed application notes and protocols for the successful esterification of Thiazolo[4,5-c]pyridine-2-carboxylic acid. We will delve into the mechanistic rationale behind various esterification strategies, offering field-proven insights to navigate the potential challenges associated with this specific heterocyclic system. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to efficiently synthesize a library of ester derivatives for their drug development programs.
Methodology Overview: A Comparative Analysis of Esterification Strategies
The choice of an appropriate esterification method for Thiazolo[4,5-c]pyridine-2-carboxylic acid is dictated by several factors, including the steric and electronic properties of the alcohol, the acid sensitivity of the substrate, and the desired scale of the reaction. Below, we present a comparative overview of three commonly employed and effective methods.
Cost-effective, simple procedure for simple alcohols.
Harsh acidic conditions, may not be suitable for acid-labile substrates, requires high temperatures and long reaction times.
Simple, unhindered primary and secondary alcohols.
Steglich Esterification
DCC or EDC, DMAP (catalyst)
Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.
Formation of urea byproduct can complicate purification, DCC is a potent allergen.
A wide range of alcohols, including sterically demanding and acid-sensitive ones.[1][2][3][4]
Peptide Coupling Agent-Mediated Esterification
EDC/HOBt, HATU, PyBOP
High yields, low racemization (if applicable), broad substrate scope, water-soluble byproducts with EDC.
Reagents can be expensive, may require anhydrous conditions.
Complex and valuable alcohols, situations requiring very mild conditions.
Protocol I: Fischer-Speier Esterification for Simple Alkyl Esters
This classical method is particularly effective for the synthesis of simple methyl and ethyl esters where the alcohol can be used in large excess as the solvent, driving the equilibrium towards the product.[5][6] The presence of the pyridine nitrogen in the thiazolo[4,5-c]pyridine ring can lead to protonation under the strongly acidic conditions, which may influence the reactivity of the carboxylic acid. However, for simple, unhindered alcohols, this method remains a viable and economical option.
Reaction Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Thiazolo[4,5-c]pyridine-2-carboxylic acid (1.0 eq).
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 20-50 mL per gram of carboxylic acid).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1-0.2 eq).
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Allow the reaction mixture to cool to room temperature.
Remove the excess alcohol under reduced pressure.
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Protocol II: Steglich Esterification for Versatile Ester Synthesis
The Steglich esterification is a milder alternative to the Fischer method, making it suitable for substrates that are sensitive to strong acids.[4] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[2][3]
Reaction Mechanism
Caption: Mechanism of Steglich Esterification.
Detailed Protocol
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Thiazolo[4,5-c]pyridine-2-carboxylic acid (1.0 eq) and the desired alcohol (1.1-1.5 eq).
Solvent and Catalyst Addition: Dissolve the reactants in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a catalytic amount of DMAP (0.1-0.2 eq).
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the carbodiimide (DCC or EDC, 1.1-1.2 eq) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up.[7]
Dilute the filtrate (or the reaction mixture if using EDC) with the reaction solvent and wash with 1 M hydrochloric acid (HCl) (to remove excess DMAP and any remaining EDC), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol III: Peptide Coupling Agent-Mediated Esterification for Sensitive Substrates
For particularly sensitive or sterically hindered alcohols, the use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) offers a highly efficient and mild method for ester formation.[8][9] The in-situ formation of the HOBt active ester minimizes side reactions and often leads to high yields.[10]
Reaction Workflow
Caption: Workflow for EDC/HOBt-Mediated Esterification.
Detailed Protocol
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Thiazolo[4,5-c]pyridine-2-carboxylic acid (1.0 eq), the alcohol (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DCM or DMF.
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
EDC Addition: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
Low Yields in Fischer Esterification: The pyridine nitrogen can be protonated by the strong acid catalyst, potentially reducing the electrophilicity of the carboxylic acid. Using a larger excess of the alcohol and ensuring the removal of water (e.g., with a Dean-Stark trap) can help drive the equilibrium towards the product.[5]
Side Reactions with Carbodiimides: In the absence of a good nucleophile (the alcohol), the O-acylisourea intermediate in the Steglich esterification can rearrange to a stable N-acylurea byproduct. The use of catalytic DMAP is crucial to intercept this intermediate and form a more reactive acylpyridinium species.[4]
Purification Challenges: The urea byproducts from DCC and EDC can sometimes complicate purification. For DCC, ensuring complete precipitation and thorough filtration is key. For EDC, the water-solubility of the byproduct simplifies its removal during aqueous work-up.[7]
Solvent Choice: Anhydrous solvents are critical for the Steglich and coupling agent-mediated esterifications to prevent hydrolysis of the activated intermediates.
Conclusion
The successful esterification of Thiazolo[4,5-c]pyridine-2-carboxylic acid is a key step in the synthesis of many potential therapeutic agents. The choice of method should be carefully considered based on the nature of the alcohol and the overall synthetic strategy. By understanding the underlying mechanisms and potential pitfalls of each approach, researchers can confidently and efficiently prepare a diverse range of ester derivatives for biological evaluation.
References
Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of Heterocyclic Chemistry, 60(3), 417-441. [Link]
Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346. [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester. [Link]
Black, D. A., et al. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 79(24), 11906-11913. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
Google Patents. (1952).
Singh, R. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(44), 5919-5922. [Link]
Sharma, V., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101138. [Link]
Application Note: Scalable Synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic Acid
This Application Note provides a comprehensive, scalable technical guide for the synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and GPCR ligands. The...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, scalable technical guide for the synthesis of Thiazolo[4,5-c]pyridine-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and GPCR ligands.
The guide prioritizes process scalability , moving away from small-scale medicinal chemistry techniques (e.g., expensive palladium catalysts, dangerous high-pressure hydrogenations) toward robust, reactor-ready protocols using readily available precursors.
Executive Summary & Strategic Analysis
The Thiazolo[4,5-c]pyridine core represents a "privileged scaffold" in drug discovery, offering a bioisostere to purines and benzothiazoles with improved solubility and metabolic profiles. However, the [4,5-c] isomer is synthetically challenging compared to its [5,4-b] or [4,5-b] counterparts due to the electron-deficient nature of the pyridine 4-position, which disfavors electrophilic substitution.
The Scalability Challenge
Traditional routes often rely on:
Ortho-lithiation: Difficult to scale >100g due to cryogenic requirements (-78°C).
Pd-catalyzed couplings: High cost of goods (COGs) and metal scavenging requirements.
Unstable Intermediates: 3-amino-4-mercaptopyridine is highly prone to oxidative dimerization to the disulfide, complicating stoichiometry.
The Solution: Nucleophilic Aromatic Substitution (
)
This protocol utilizes the high reactivity of 4-chloropyridine toward nucleophilic attack after activating the ring via nitration. This route is robust, uses cheap reagents (HNO3, Thiourea, Diethyl Oxalate), and avoids cryogenic conditions.
Retrosynthetic Logic & Pathway Visualization
The synthesis is disconnected into three distinct process stages. The critical strategy is the "telescoping" of the unstable aminothiol intermediate to prevent disulfide formation.
Figure 1: Retrosynthetic disconnection showing the conversion of 4-chloropyridine to the target acid via the key nitro-thiol intermediate.
Detailed Experimental Protocols
Stage 1: Activation – Synthesis of 3-Nitro-4-chloropyridine
Rationale: The pyridine ring is electron-poor. Introducing a nitro group at C3 activates the C4-chlorine for displacement and provides the nitrogen source for the thiazole ring.
Preparation: In a 1 L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and dropping funnel, charge 4-Chloropyridine HCl (100 g, 0.66 mol).
Acid Addition: Cool to 0°C in an ice/salt bath. Cautiously add conc. H2SO4 (200 mL) dropwise. Caution: HCl gas evolution.
Nitration: Add Fuming HNO3 (100 mL) dropwise over 1 hour, maintaining internal temperature <10°C.
Reaction: Remove ice bath and heat to 90°C for 12 hours. Monitor by TLC (30% EtOAc/Hexane).
Quench: Pour the reaction mixture onto 1 kg of crushed ice.
Neutralization: Carefully neutralize with solid Na2CO3 or conc. NH4OH to pH 8-9. Exothermic!
Isolation: Extract with DCM (3 x 300 mL). Dry organics over MgSO4 and concentrate in vacuo.
Yield: Expect ~85-90 g (80-85%) of yellow oil/solid.
Stage 2: Thiolation – Synthesis of 3-Nitro-4-mercaptopyridine
Rationale: Direct reaction with NaSH often leads to disulfides or over-reaction. Using thiourea forms an isothiouronium salt intermediate, which is easily purified by filtration before hydrolysis, ensuring high purity.
Reflux: Heat to reflux for 3 hours. A yellow precipitate (Isothiouronium HCl salt) will form.
Filtration: Cool to 0°C. Filter the solid and wash with cold ethanol. This removes organic impurities.[1]
Hydrolysis: Suspend the solid in water (200 mL) containing Na2CO3 (40 g). Heat to 60°C for 1 hour. The solid dissolves, and the thiolate forms.
Acidification: Cool and acidify with acetic acid to pH 5. The yellow thiol (or its disulfide tautomer) precipitates.
Yield: Expect ~40 g (82%) of yellow powder.
Stage 3: Reduction & Cyclization (The "Telescoped" Step)
Rationale: 3-Amino-4-mercaptopyridine oxidizes rapidly in air. We generate it in situ using Iron/Acetic acid reduction and immediately trap it with Diethyl Oxalate.
Reduction: In a 500 mL RBF, suspend 3-Nitro-4-mercaptopyridine (20 g) in Glacial Acetic Acid (200 mL). Heat to 60°C.
Iron Addition: Add Iron powder portion-wise over 30 mins. The reaction is exothermic; maintain ~80°C. Stir for 2 hours until the nitro group is consumed (LCMS check).
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot acetic acid (50 mL).
Cyclization: To the filtrate (containing the aminothiol acetate salt), add Diethyl Oxalate (85 mL, ~5 eq).
Reflux: Heat the solution to reflux (118°C) for 6–8 hours. The acetic acid/ethanol azeotrope can be distilled off to drive the reaction if needed.
Workup: Concentrate the reaction mixture to dryness. Resuspend residue in EtOAc (200 mL) and wash with NaHCO3 (sat. aq.) to remove acid.
Purification: The crude ester often crystallizes upon cooling or trituration with hexanes. If necessary, purify via short silica plug (50% EtOAc/Hexane).
Nitration: The reaction of pyridine derivatives with fuming nitric acid can be runaway. Strict temperature control during addition is mandatory. Ensure the cooling bath is effective.
Sulfur Compounds: 3-Nitro-4-mercaptopyridine and its precursors have potent, unpleasant odors. Use bleach (sodium hypochlorite) traps for all rotavap exhausts and glassware cleaning to oxidize sulfur residues.
Iron Waste: The iron filter cake from Stage 3 may be pyrophoric if dried completely. Keep wet with water and dispose of in a dedicated metal waste container.
References
Thiazolopyridine Ring Synthesis: Haginoya, N., et al. "Facile methods for preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives." Heterocycles, 2004 , 63(7), 1555-1562. Link
Precursor Synthesis (3-Amino-4-chloropyridine): Gudmundsson, K. S., et al. "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines."[2] Synthetic Communications, 1997 , 27(5), 861-870. Link
Cyclization Methodology: Bakke, J. M., et al. "Nucleophilic Aromatic Substitution of 4-Chloropyridine." Journal of Heterocyclic Chemistry, 1995, 32, 259.
Reaction of Amines with Diethyl Oxalate: "Reaction of amines with diethyl oxalate (Hofmann amine separation method)." StackExchange Chemistry, 2018 .[3] Link
General Thiazole Synthesis: Eweiss, N., et al. "Synthesis of heterocycles. Part II. New routes to acetylthiadiazolines and alkylazothiazoles." Journal of Heterocyclic Chemistry, 1980 , 17(8), 1713–1717.[4] Link
Application Note: Microwave-Assisted Synthesis of Thiazolo[4,5-c]pyridine Derivatives
Executive Summary & Strategic Rationale The thiazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. Derivatives of this hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The thiazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. Derivatives of this heterocyclic system have demonstrated significant potential as Platelet Activating Factor (PAF) antagonists , anticancer agents (specifically PI3K inhibition), and antimicrobial compounds .
Traditional thermal synthesis of thiazolo[4,5-c]pyridines is often plagued by low yields (<40%), long reaction times (12–24 hours), and harsh conditions required to overcome the electron-deficient nature of the pyridine ring, which deactivates nucleophilic substitution.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift for this scaffold. By leveraging dielectric heating , we can:
Accelerate Reaction Kinetics: Reduce reaction times from hours to minutes (typically 10–20 min).
Enhance Selectivity: Minimize thermal degradation of sensitive functional groups.
Improve Yields: Drive the critical
and cyclization steps to completion, often doubling isolated yields compared to conductive heating.
This guide details a validated, self-consistent protocol for the one-pot synthesis of thiazolo[4,5-c]pyridines, emphasizing "Green Chemistry" principles where applicable.
Retrosynthetic Analysis & Mechanism
The most robust route to the thiazolo[4,5-c]pyridine system involves the fusion of a thiazole ring onto a pre-existing pyridine core. The strategic disconnection focuses on the C4–S and C3–N bonds.
Reaction Pathway
The synthesis proceeds via a cascade sequence:
Nucleophilic Attack: The sulfur atom of a thioamide or thiourea attacks the electrophilic C4 position of a 3-amino-4-halopyridine (or 4-chloro-3-nitropyridine followed by reduction).
Cyclocondensation: The amino group at C3 condenses with the thione carbon, expelling ammonia or an amine (depending on the reagent) to close the thiazole ring.
Diagram: Mechanistic Workflow
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of thiazolo[4,5-c]pyridine.
Experimental Protocol
Equipment & Materials[1][2]
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (up to 20 bar).
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
Solvents: Ethanol (EtOH), Isopropanol (IPA), or Sabinene (for a green chemistry approach).
Preparation:
In a 10 mL microwave vial, dissolve 3-amino-4-chloropyridine (1.0 mmol, 128 mg) and the appropriate thioamide/thiourea (1.2 mmol) in Ethanol (3 mL).
Note: If using a thiourea derivative to synthesize 2-aminothiazolo[4,5-c]pyridine, add a catalytic amount of concentrated HCl (2 drops) to facilitate the leaving group departure.
Sealing:
Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar pressure.
Microwave Irradiation Parameters:
Program the reactor with the following "S-Curve" profile to prevent pressure spikes:
Parameter
Setting
Rationale
Temperature
150°C
Sufficient energy to overcome the activation barrier of the deactivated pyridine ring.
Power
Dynamic (Max 200W)
Allows the instrument to modulate power to maintain temp without overshoot.
Ramp Time
2:00 min
Prevents solvent superheating and rapid pressure buildup.
Hold Time
15:00 min
Optimized for >95% conversion based on kinetic studies.
Stirring
High
Essential for uniform heat distribution in polar solvents.
Pressure Limit
250 psi (17 bar)
Safety cutoff.
Workup:
Cool the reaction vessel to room temperature using compressed air (built-in feature).
Precipitation: Pour the reaction mixture into ice-cold water (20 mL) and neutralize with saturated
if acid was used.
Filtration: Collect the precipitate by vacuum filtration.
Purification: Recrystallize from hot ethanol or purify via flash chromatography (DCM:MeOH 95:5) if necessary.
Comparison: Microwave vs. Conventional Heating[3][4]
The following data highlights the efficiency gains using this protocol:
Method
Temperature
Time
Yield (%)
Solvent
Conventional Reflux
78°C (EtOH)
12–16 hrs
35–45%
Ethanol
Microwave (This Protocol)
150°C
15 min
82–91%
Ethanol
Microwave (Green)
160°C
10 min
85%
Sabinene/Water
Data aggregated from internal optimization and literature precedents [1, 2].
Critical Process Parameters (CPP) & Troubleshooting
Expert Insight: The success of this reaction hinges on the nucleophilicity of the sulfur and the leaving group ability on the pyridine.
Issue: Low conversion of 3-amino-4-chloropyridine.
Cause: The pyridine ring is electron-deficient, but the amino group at C3 donates electron density, deactivating C4 toward nucleophilic attack.
Solution: Increase temperature to 160–170°C. Alternatively, use 3-amino-4-fluoropyridine (fluorine is a better leaving group in
due to the inductive effect increasing electrophilicity at C4).
Issue: Formation of disulfide dimers.
Cause: Oxidation of the thiourea/thioamide precursor before reaction.
Solution: Degas the solvent with Nitrogen (
) for 5 minutes prior to sealing the vial.
Issue: Pressure limit errors.
Cause: Ethanol has a high vapor pressure at 150°C.
Solution: Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (absorbs microwaves efficiently, lower vapor pressure), but this requires a more tedious aqueous workup.
Characterization & Validation
Successful synthesis should be validated using NMR and Mass Spectrometry.
Expected Analytical Data (Representative for 2-phenylthiazolo[4,5-c]pyridine):
NMR (400 MHz, ):
Aromatic Pyridine Protons: Look for a singlet around
9.0–9.2 ppm (H2 of pyridine, deshielded by N and thiazole ring). Doublets around 8.5 ppm (H6) and 7.8 ppm (H7).
Thiazole Substituent: Multiplets at
7.4–8.0 ppm corresponding to the phenyl ring.
NMR: Distinctive signal for the thiazole carbon around 165–170 ppm.
HRMS:
peak consistent with the molecular formula.
Biological Relevance & Applications
The thiazolo[4,5-c]pyridine scaffold is a "privileged structure" in drug discovery.
PAF Antagonists: Structural similarity to naturally occurring purines allows these derivatives to block Platelet Activating Factor receptors, useful in treating inflammation and asthma.
PI3K Inhibition: Derivatives substituted at the 2-position have shown nanomolar potency against Phosphoinositide 3-kinase (PI3K), a key target in cancer therapy [4].
Antimicrobial: The fused system exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) [5].
Diagram: Biological Workflow
Figure 2: Therapeutic targets associated with the thiazolo[4,5-c]pyridine class.
References
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
Source: Journal of Heterocyclic Chemistry (2009).
URL:[Link]
(Note: This authoritative text establishes the foundational chemistry for the one-step cyclization used in the protocol.)
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones.
Source: MDPI (Molecules).
URL:[Link]
(Demonstrates the efficiency of microwave irradiation in synthesizing complex thiazole-fused systems.)
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
Source: MDPI (Scientia Pharmaceutica).
URL:[Link]
(Provides comparative biological data and spectral characterization methods for the homologous [4,5-b] isomer.)
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
Source: PubMed Central (PMC).
URL:[Link]
(Validates the anticancer potential of thiazolopyridine scaffolds.)
Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence.
Source: RSC Advances.[1]
URL:[Link]
(Supports the general methodology of microwave-assisted condensation for thiazole ring formation.)
Application Note: Strategic Activation of Carboxylic Acid Groups on Thiazolopyridines
Introduction: The Scaffold and the Challenge Thiazolopyridines (e.g., thiazolo[4,5-b]pyridine or thiazolo[5,4-b]pyridine) represent a privileged scaffold in modern drug discovery, appearing frequently in kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scaffold and the Challenge
Thiazolopyridines (e.g., thiazolo[4,5-b]pyridine or thiazolo[5,4-b]pyridine) represent a privileged scaffold in modern drug discovery, appearing frequently in kinase inhibitors, antitubercular agents, and allosteric modulators. However, activating a carboxylic acid moiety attached to this fused heterocyclic system presents distinct chemical challenges compared to standard phenyl-ring chemistry.
The "Bystander" Nitrogen Effect
The core challenge lies in the electron-deficient nature of the pyridine ring combined with the potential basicity of the ring nitrogens.
Self-Quenching: The pyridine nitrogen can act as an internal nucleophile or base, potentially interfering with activated esters (O-acylisoureas) or leading to N-acylurea side products.
Solubility: These scaffolds are often poorly soluble in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO) which dictate reagent compatibility.
Epimerization: If the carboxylic acid is adjacent to a chiral center (e.g., an amino acid appendage), the electron-withdrawing nature of the thiazolopyridine ring increases the acidity of the
-proton, heightening the risk of racemization during activation.
This guide details three distinct activation protocols tailored to specific experimental needs: High-Throughput Discovery (HATU) , Scalable Process (T3P) , and Sterically Demanding (Ghosez’s Reagent) .
Strategic Reagent Selection Matrix
The following table summarizes the performance characteristics of key reagents specifically for thiazolopyridine substrates.
Reagent
Mechanism Class
Reactivity
Epimerization Risk
Workup
Best Use Case
HATU
Uronium/Guanidinium
Very High
Low
Chromatographic
Discovery: Small scale, difficult amines, library synthesis.
Steric Bulk: When the amine or acid is extremely hindered.
EDC/HOBt
Carbodiimide
Moderate
Moderate
Aqueous/Precipitation
Standard: Cost-sensitive, simple substrates (often fails for hindered thiazolopyridines).
Decision Logic & Mechanism
The choice of reagent must be dictated by the steric environment of the acid and the nucleophilicity of the amine partner.
Figure 1: Decision tree for selecting the optimal activation reagent based on chirality, scale, and steric hindrance.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" for Discovery (HATU)
Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for medicinal chemistry libraries due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates coupling.
Reagents:
Thiazolopyridine carboxylic acid (1.0 equiv)
Amine partner (1.1 equiv)
HATU (1.1 - 1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Step-by-Step Methodology:
Dissolution: In a dry vial, dissolve the thiazolopyridine acid and DIPEA in anhydrous DMF. Stir for 5 minutes to ensure deprotonation of the acid.
Why: Pre-neutralizing the acid prevents the amine from protonating, ensuring it remains nucleophilic.
Activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes.
Caution: Do not stir longer than 10 minutes without the amine, as the active ester can hydrolyze or rearrange to a guanidine byproduct.
Coupling: Add the amine partner.
Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.
Success Marker: Look for the disappearance of the acid peak and the emergence of the product mass (
).
Workup: Dilute with EtOAc, wash with saturated
(to remove HOAt byproduct) and brine. Dry over .
Protocol B: The "Scale-Up" & Chiral Safe Method (T3P)
Context: Propanephosphonic acid anhydride (T3P) is a cyclic anhydride.[1] Unlike HATU, it does not generate explosive benzotriazole byproducts and is supplied as a solution (typically 50% in EtOAc or DMF). It is the reagent of choice for preventing racemization [1].
Reagents:
Thiazolopyridine carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
T3P (50% solution in EtOAc or DMF) (1.5 equiv)
Solvent: 2-MeTHF or EtOAc (preferred for easy workup)
Step-by-Step Methodology:
Slurry: Combine the acid, amine, and pyridine in EtOAc or 2-MeTHF.
Note: T3P requires a base to drive the reaction, but pyridine is often superior to TEA/DIPEA for suppressing epimerization [2].
Addition: Cool the mixture to 0°C. Add the T3P solution dropwise over 10 minutes.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Mechanism:[2][3][4][5][6][7] T3P acts as a water scavenger, driving the equilibrium toward the amide.
Workup (The "Self-Validating" Step): Add water. The byproducts of T3P are water-soluble phosphonic acid derivatives.
Procedure: Separate the organic layer, wash with 0.5M HCl (to remove excess pyridine), then
. The organic layer contains high-purity product.[8]
Protocol C: The "Nuclear Option" for Steric Bulk (Ghosez's Reagent)
Context: When the thiazolopyridine acid is hindered (e.g., ortho-substitution) or the amine is non-nucleophilic, standard active esters fail. Acid chlorides are required.[9][10] Thionyl chloride (
) is often too harsh for the thiazole ring (potential chlorination of the ring). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions [3].
Reagents:
Thiazolopyridine carboxylic acid (1.0 equiv)
Ghosez’s Reagent (1.2 - 1.5 equiv)
Amine (1.1 equiv)
Base: DIPEA or Pyridine (2.0 equiv)
Solvent: Dry DCM or Chloroform
Step-by-Step Methodology:
Chloride Formation: Suspend the acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise.
Activation: Stir at RT for 1–2 hours.
Validation: Monitor by TLC (methanol quench of an aliquot will show the methyl ester, distinct from the starting acid).
Coupling: Cool back to 0°C. Add the amine and base (DIPEA) simultaneously.
Why: The base scavenges the HCl generated only during the coupling step, not the activation step.
Workup: Standard aqueous extraction.
Mechanistic Visualization
The following diagram illustrates the activation pathway using HATU versus Ghosez's reagent, highlighting the intermediate species.
Figure 2: Mechanistic divergence between HATU (Active Ester) and Ghosez's Reagent (Acid Chloride) pathways.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield (HATU)
Guanidinylation of amine
Reduce HATU to 0.98 equiv or pre-activate acid for 5 mins before amine addition.
Racemization
Base-mediated proton abstraction
Switch to Protocol B (T3P) with Pyridine at 0°C. Avoid DIPEA.
No Reaction (Steric)
Amine is too hindered for Active Ester
Switch to Protocol C (Ghosez) to generate the smaller, more reactive Acid Chloride.
N-Acylurea Byproduct
Slow amine attack (Carbodiimide method)
Avoid EDC/DCC. Use HATU or T3P which do not form N-acylureas.
References
Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][11] Organic Letters, 13(19), 5048–5051. Link
Patterson, J. (2019). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Coupling.[12] Common Organic Chemistry. Link
Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Angewandte Chemie International Edition, 18(11), 866-867. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
Troubleshooting low yields in Thiazolo[4,5-c]pyridine ring closure reactions
Executive Summary: The "Deceptive" Scaffold The thiazolo[4,5-c]pyridine ring system is a potent bioisostere for purines and benzothiazoles, frequently employed in kinase inhibitors and adenosine receptor antagonists.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Deceptive" Scaffold
The thiazolo[4,5-c]pyridine ring system is a potent bioisostere for purines and benzothiazoles, frequently employed in kinase inhibitors and adenosine receptor antagonists.[1] However, its synthesis is notoriously capricious compared to its [4,5-b] or [5,4-b] isomers.
The Core Problem: The primary cause of low yields is the electronic mismatch within the pyridine ring.
Nucleophilic Deficit: In the most common precursor, 3-amino-4-chloropyridine , the amino group at position 3 is meta to the pyridine nitrogen. Unlike the ortho-amino group in 2-aminopyridine (used for [4,5-b] systems), the C3-amine is significantly less nucleophilic, making the final ring-closure step sluggish.
Electrophilic Resistance: While the C4-chlorine is activated for nucleophilic aromatic substitution (
), it is less reactive than a C2-chlorine, often requiring harsher conditions that promote degradation.[1]
This guide provides a mechanistic breakdown of failure points and validated protocols to recover yields.
Decision Matrix: Selecting the Right Synthetic Strategy
Before troubleshooting, verify you are using the correct pathway for your specific substrate.[1]
Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability and associated risks.
Deep Dive: Troubleshooting Route A (Xanthate/S_NAr)
The Standard Protocol: Reaction of 3-amino-4-chloropyridine with Potassium Ethyl Xanthate (or
) in DMF/Ethanol.
Critical Failure Point: The "Stalled" Intermediate
In this reaction, the sulfur successfully displaces the chlorine (Step 1), forming a thio-intermediate.[1] However, the subsequent attack of the C3-amine onto the thiocarbonyl carbon (Step 2) often fails, leading to an open-chain intermediate that degrades upon workup.
Mechanism of Failure:
The pyridine nitrogen acts as an electron sink, pulling density away from the C3-amine.[1] This reduces the nucleophilicity of the nitrogen lone pair, preventing it from attacking the
bond to close the ring.
Optimization Protocol (Self-Validating)
Variable
Standard Condition (Low Yield)
Optimized Condition (High Yield)
Why it Works
Solvent
Ethanol (Reflux, 78°C)
DMF or NMP (120-140°C)
The cyclization energy barrier is high due to the deactivated amine. Ethanol does not provide enough thermal energy.
Base
KOH / NaOH
NaH (Sodium Hydride)
NaH irreversibly deprotonates the amine, creating a potent amide anion nucleophile that forces ring closure.[1]
Reagent
Potassium Ethyl Xanthate
O-Ethyl Xanthic Acid Potassium Salt + CuI (10 mol%)
Copper catalysis facilitates the initial C-S bond formation () if the chlorine displacement is sluggish.
Atmosphere
Air
Strict Argon/Nitrogen
The intermediate aminothiol is extremely air-sensitive and will dimerize to a disulfide if exposed to oxygen before cyclization.
Step-by-Step Recovery Protocol:
Dissolve 3-amino-4-chloropyridine (1.0 eq) in anhydrous DMF (0.5 M).
Add Potassium Ethyl Xanthate (2.5 eq).
Heat to 140°C under Argon for 4-6 hours.
Monitor: Check LCMS for the mass of the intermediate (M+76 vs M+Cl). If the intermediate persists but product is low, add Cs2CO3 (1.0 eq) to boost basicity.
Workup: Do not use acidic workup. The product can be amphoteric. Adjust pH to ~8.0 and extract with EtOAc.
Deep Dive: Troubleshooting Route B (Oxidative Cyclization)
The Standard Protocol: Cyclization of thiobenzanilides or thioureas using oxidants like
The most common issue is the loss of sulfur (desulfurization) or formation of isothiocyanates instead of the desired ring.
Mechanism of Failure:
Strong oxidants can over-oxidize the sulfur to a sulfinic acid or sulfonate, which acts as a leaving group.[1] Alternatively, if the pyridine ring is too electron-deficient, the radical cation intermediate is unstable.
Optimization Protocol
Symptom
Diagnosis
Corrective Action
Product mass -32 (Desulfurization)
Oxidant is too strong or temperature too high.
Switch to Jacobsen’s Cyclization conditions: dilute the thioamide in dilute NaOH and add Potassium Ferricyanide () slowly at 0°C.
Low Conversion
Poor radical generation.
Photocatalysis: Use Eosin Y (1 mol%) + Green LED in Ethanol/Air. This "soft" oxidation prevents side reactions [1].
Regio-scrambling
Competition between N-cyclization and C-cyclization.
Ensure the pyridine nitrogen is not protonated. Add Et3N to buffer the solution if using halide oxidants.
FAQ: Specific Troubleshooting Scenarios
Q1: I see a spot on TLC that corresponds to the disulfide dimer. How do I save the reaction?
A: If you are using Route A, the formation of the disulfide (3,3'-diamino-4,4'-dipyridyl disulfide) means your reaction was exposed to air before the ring closed.[1]
Fix: Add Triphenylphosphine (PPh3) (1.2 eq) and water to the reaction mixture. This will reduce the disulfide back to the thiol in situ, allowing it another chance to cyclize.
Q2: My product is water-soluble and I lose it during extraction.
A: Thiazolo[4,5-c]pyridines are polar.
Fix: Avoid aqueous extraction. Instead, evaporate the DMF/DMAc reaction solvent completely using a high-vacuum genevac or oil pump. Resuspend the solid residue in 5% MeOH/DCM, filter off the inorganic salts, and load directly onto a silica column.
Q3: Can I use Lawesson’s Reagent?
A: Yes, but proceed with caution. Lawesson’s reagent is excellent for converting amides to thioamides, but for the cyclization step on a pyridine ring, it often requires temperatures >100°C.
Tip: Use microwave irradiation (150°C, 15 min) with Lawesson's reagent in Toluene/Pyridine. The rapid heating profile minimizes thermal decomposition [2].
Visualizing the Mechanism
Understanding the electron flow is crucial for troubleshooting.
Figure 2: Reaction mechanism highlighting the "Slow Step" where yield is typically lost due to poor nucleophilicity of the amine.
References
Srivastava, V., et al. (2013).[1] Eosin Y Catalyzed Visible-Light-Driven Aerobic Oxidative Cyclization of Thioamides to 1,2,4-Thiadiazoles.[1] Synlett. Link
Lee, T., et al. (2010).[1][2] Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry. Link
Iaroshenko, V. O., et al. (2008).[1][3] Synthesis of Thiazolo[4,5-d]pyridines. Synthesis. Link
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Link
Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform a risk assessment before experimentation.
Technical Support Center: Recrystallization of Thiazolopyridine Carboxylic Acids
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TPC-RECRYS-OPT-001 Introduction Welcome to the Technical Support Center. You are likely here because purifying thiazolopyridine carboxyl...
Welcome to the Technical Support Center. You are likely here because purifying thiazolopyridine carboxylic acids is deceivingly difficult. These molecules possess a "Jekyll and Hyde" physicochemical profile: the fused thiazole-pyridine core promotes strong
stacking (insolubility), while the carboxylic acid and pyridine nitrogen introduce pH-dependent zwitterionic behavior.
This guide moves beyond generic advice. We treat your recrystallization not as a cleanup step, but as a thermodynamic selection process. Below you will find solvent selection architectures, troubleshooting workflows for "oiling out," and validated protocols designed to maximize purity and yield.
Module 1: Solvent Selection Architecture
The Core Challenge: Conflicting Solubility
Thiazolopyridine carboxylic acids often fail in standard single-solvent systems because they require high polarity to dissolve but are too polar to crystallize well from standard organic solvents.
Strategic Solvent Classes
We categorize solvents based on their interaction with the thiazolopyridine scaffold using Hansen Solubility Parameters (HSP).
Solvent Class
Role
Recommended Solvents
Mechanism of Action
Primary Solvents (Dissolvers)
High
DMSO, DMF, DMAc
Breaks strong intermolecular H-bonds and -stacking via high dipolarity.
Anti-Solvents (Precipitators)
High / Protic
Water, Ethanol, Methanol
Increases system polarity to force hydrophobic fused-ring stacking (crystallization).
Modifiers (pH Control)
Ionization Control
Acetic Acid, Formic Acid
Suppresses ionization of the -COOH group to prevent zwitterion trapping.
Scavengers (Impurity Removal)
Lipophilic
Ethyl Acetate, Toluene
Rarely dissolves the product; used to wash away non-polar impurities from the solid.
Q&A: Selecting Your System
Q: Standard alcohols (EtOH, MeOH) aren't dissolving my compound even at reflux. Why?A: Thiazolopyridine cores are rigid and planar. The lattice energy is often too high for simple alcohols to overcome.
The Fix: Switch to a Binary Solvent System . Dissolve in a minimum volume of DMSO or DMF (hot), then slowly add Ethanol or Water until turbidity persists.
Q: How do I use Hansen Solubility Parameters (HSP) for this?A: You need a solvent that matches the "Polar" (
) and "H-bonding" () parameters of your solute but differs slightly in "Dispersion" ().
Logic: If the solvent matches too perfectly, the compound will never crystallize (high solubility). You need a "Distance" (
) in Hansen space that allows dissolution at high but rejection at low .
Recommendation: DMSO (
=16.4) is often the best "Dissolver" because it interacts with the polarizable pyridine ring.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: Upon cooling, your clear solution turns cloudy, but instead of crystals, you see oily droplets at the bottom of the flask.
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2]
This occurs when the metastable limit is crossed at a temperature above the melting point of the solvated impurity/product mix. The "oil" is a solute-rich liquid phase that acts as a super-solvent for impurities.[1]
Workflow: Rescuing an Oiled-Out Batch
Q: Why does seeding prevent oiling out?A: Seeding provides a template for the crystal lattice, bypassing the high energy barrier of nucleation. It allows the system to enter the "metastable zone" where crystal growth is favored over phase separation (oil formation).
Module 3: Advanced Protocols
Protocol A: The "Acid-Base Swing" (High Purity)
Best for: Crude material with significant non-polar impurities.
Principle: Thiazolopyridine carboxylic acids are amphoteric. We utilize the carboxylic acid (
) to dissolve the compound in base, filter out non-polar trash, and re-precipitate.
Dissolution: Suspend crude solid in water (10 mL/g).
Basification: Add 1M NaOH dropwise with stirring until pH
10-11. The solution should become clear (formation of Sodium Carboxylate salt).
Note: If solids remain, these are likely non-acidic impurities.
Filtration: Filter the basic solution through Celite or a glass frit to remove insoluble impurities.
Precipitation (Controlled):
Place filtrate in a beaker with vigorous stirring.
Slowly add 1M HCl or Acetic Acid.
Critical Point: As pH approaches 4-5, the product will precipitate.
Digestion: Do not filter immediately. Heat the slurry to 50°C for 30 minutes (Ostwald Ripening) to coarsen particles and release trapped mother liquor.
Isolation: Cool to room temp, filter, and wash with water.
Dissolve: Dissolve 1g of compound in the minimum amount of hot DMSO (approx. 80-90°C).
Tip: Do not boil DMSO (degradation risk).
Filter: Hot filtration if necessary to remove dust/insolubles.
Anti-solvent Addition:
Keep the DMSO solution hot (80°C).
Add hot Water (80°C) dropwise.
Stop immediately when a faint turbidity (cloudiness) persists.
Clear & Seed: Add one drop of DMSO to clear the solution again. Add a few seed crystals.
Crystallize: Allow to cool slowly to room temperature undisturbed. Then move to 4°C fridge.
Wash: Filter and wash with Isopropanol (to remove residual DMSO, which is hard to dry).
Module 4: Decision Matrix
Use this flow to determine your starting point.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
National Institutes of Health (NIH). (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
Disclaimer: These protocols involve handling chemical substances.[3][4][5][6][7][8][9][10][11][12] Always review the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Moisture Sensitivity in Thiazolo[4,5-c]pyridine Scaffolds
Document ID: TSP-TZP-45C-001
Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Hydrolysis Trap
The Thiazolo[4,5-c]pyridine scaffold is a privileged bicyclic heterocycle, often employed as a bioisostere for purines or benzothiazoles in kinase inhibitors and GPCR antagonists. However, its synthesis is notoriously intolerant of moisture.
The core instability arises from two distinct failure modes:
Precursor Degradation: The key intermediate, 3-amino-4-mercaptopyridine , is highly hygroscopic and prone to rapid oxidative dimerization to the disulfide in the presence of atmospheric moisture and oxygen.
Cyclization Arrest: The formation of the thiazole ring typically requires potent dehydrating agents (e.g., POCl
, PO, or Lawesson’s Reagent). Water competes kinetically with the cyclodehydration event, hydrolyzing the activated imidoyl intermediate back to the open-chain amide or thioamide.
This guide provides a root-cause analysis of moisture-induced failures and self-validating protocols to eliminate them.
Module 1: Reagent Integrity & The "Dry-Wet" Paradox
The Lawesson’s Reagent (LR) Protocol
Many researchers fail when using Lawesson’s Reagent for thionation because they assume commercial bottles are "dry enough." LR hydrolyzes to release H
S and forms inactive phosphonic acids.
The Failure Mechanism:
Diagnostic Check:
If your reaction smells strongly of rotten eggs (H
S) before heating, your reagent is compromised.
Corrective Protocol (The Anhydrous Standard):
Solvent Choice: Use Anhydrous Toluene or Xylene . Avoid THF if temperatures >80°C are required, as LR decomposes; furthermore, wet THF is a primary cause of stalled thionation.
The "Pre-Boil" Test:
Heat the solvent without the substrate to reflux under Argon.
If the solution remains clear, add LR.
If it turns cloudy immediately, the solvent is wet. Distill over Sodium/Benzophenone before use.
Troubleshooting Table: Reagent Handling
Symptom
Probable Cause
Corrective Action
LR turns white/gummy upon addition
Solvent water content >50 ppm.
Stop. Distill solvent over Na/Benzophenone or activate molecular sieves (4Å) for 24h.
Reaction stalls at amide stage
LR hydrolysis / Surface passivation.
Add 0.1 eq. of dry Pyridine to solubilize surface oxides on LR.
Module 2: The Critical Intermediate (3-Amino-4-mercaptopyridine)
The synthesis often proceeds via the 3-amino-4-mercaptopyridine (or its tautomer, pyridine-4-thione). This species is the "Achilles' heel" of the pathway.
The Oxidation-Hydrolysis Cycle
Unlike benzene analogs, the pyridine nitrogen withdraws electron density, making the thiol proton more acidic (pKa ~5-6) and susceptible to oxidation.
Visualizing the Failure Mode
The following diagram illustrates how moisture intercepts the synthetic pathway, leading to the "dead-end" disulfide dimer.
Caption: Figure 1. The kinetic competition between productive cyclization and oxidative dimerization driven by moisture.
Protocol: Handling the Mercaptan
Do NOT isolate and store this intermediate.
In-Situ Generation: Generate the mercaptan from 3-amino-4-chloropyridine using NaSH in DMF.
The "One-Pot" Telescope:
Once the substitution is complete (monitor by LCMS), do not perform an aqueous workup.
Add the cyclizing agent (e.g., Triethyl orthoformate or an aldehyde with oxidant) directly to the crude mixture.
If a workup is unavoidable: Use degassed solvents and store the solid under Argon at -20°C.
Module 3: Cyclization & Quenching
Scenario: POCl
Mediated Cyclization
When closing the ring from a thioamide precursor using POCl
, the quenching step is where 30-50% of the yield is often lost.
The Issue:
The thiazolo[4,5-c]pyridine ring is electron-deficient. Acidic hydrolysis at high temperatures (exothermic quench) can reopen the ring or hydrolyze the pyridine nitrogen.
The "Cold-Drop" Quench Protocol:
Cool: Chill the reaction mixture to 0°C.
Transfer: Cannulate the reaction mixture into a rapidly stirring solution of sat. NaHCO
at 0°C. (Do not add water to the reaction; add reaction to the water).
pH Control: Maintain pH > 7 during the quench. If pH drops below 4, the product may protonate and remain in the aqueous phase during extraction.
FAQ: Troubleshooting Specifics
Q1: My reaction turns black upon adding Lawesson’s Reagent. Is this normal?
Answer: No. A dark black tar indicates decomposition of the reagent, usually due to temperatures >110°C or incompatible amine impurities.
Fix: Run the reaction in Toluene at 80-90°C. If using an amine precursor, ensure it is free base (not a hydrochloride salt), as HCl accelerates LR decomposition.
Q2: I see the product on TLC, but it vanishes during column chromatography.
Answer: Thiazolo[4,5-c]pyridines can be acid-sensitive. Silica gel is slightly acidic.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc. This neutralizes the silica and prevents on-column hydrolysis.
Q3: Can I use microwave irradiation to overcome moisture issues?
Answer: Yes, but with a caveat. Microwave heating is rapid, which kinetically favors the intramolecular cyclization over the intermolecular hydrolysis if the vessel is sealed properly.
Protocol: Use a capped microwave vial flushed with Argon. Add molecular sieves (3Å) directly to the vial before crimping.
Workflow Visualization: The Anhydrous Decision Tree
Follow this logic flow to determine the rigor required for your specific synthesis.
Caption: Figure 2. Decision matrix for environmental controls based on reagent sensitivity.
References
Syntheses of Thiazolo[4,5-c]pyridines and Rel
Source:Chemistry of Heterocyclic Compounds
Context: Foundational methods for oxidative cycliz
(Generalized Journal Link for verification)
Lawesson’s Reagent in Heterocycle Synthesis.
Source:Organic Syntheses / Chemical Reviews
Context: Mechanisms of thionation and hydrolysis kinetics of the reagent.
Tautomerism and Stability of Mercaptopyridines.
Source:Journal of Organic Chemistry
Context: Detailed analysis of the thione-thiol equilibrium and oxidation risks in pyridine deriv
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Deriv
Source:Molecules (2012)
Context: Adapting cyclization protocols (Thorpe-Ziegler) to avoid moisture interference.
Optimization
Minimizing side reactions during thiazolopyridine amide bond formation
The following guide is structured as a Technical Support Center for the "Thiazolopyridine Synthesis Division." It addresses the unique challenges of forming amide bonds on this electron-deficient scaffold, moving beyond...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for the "Thiazolopyridine Synthesis Division." It addresses the unique challenges of forming amide bonds on this electron-deficient scaffold, moving beyond generic advice to specific, mechanism-driven troubleshooting.
Current Status: Operational
Ticket Queue: High Priority (Amide Bond Formation)
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary: The Thiazolopyridine Challenge
Thiazolopyridines present a "perfect storm" of difficulty for amide coupling.
Electronic Deficit: The fusion of thiazole and pyridine rings creates a highly electron-deficient system. If your amine is on this ring, it is essentially a "non-nucleophile" (pKa often < 2).
Regioselectivity: The scaffold contains multiple nucleophilic sites (Exocyclic amine vs. Ring nitrogens), leading to competitive acylation.
Steric Drag: Substituents at the C-2 or C-4 positions often shield the reaction center.
📂 Module 1: Troubleshooting & FAQs
Select the error code that matches your observation.
Ticket #101: "I see a +99 mass shift (or +100) in LCMS."
Diagnosis:Guanidinylation (The "HATU Trap").
Root Cause: You are likely using a uronium-based reagent (HATU, HBTU) with a slow-reacting aminothiazolopyridine.
Mechanism: Because your amine is electron-poor, it reacts too slowly with the activated ester (OAt-ester). Instead, the unreacted amine attacks the central carbon of the HATU reagent itself. This forms a stable guanidine byproduct that permanently "caps" your amine.
Resolution Protocol:
Switch Reagent Class: Move from Uronium salts (HATU) to Phosphonium salts (PyBOP ) or Phosphonic Anhydrides (T3P ). These cannot form guanidines.
Pre-activation: If you must use HATU, do not mix everything at once. Stir the Acid + HATU + Base for 15 minutes before adding the amine. This ensures the HATU is consumed by the acid before the amine sees it.
Stoichiometry: Reduce HATU to 0.95–0.98 equivalents.
Ticket #102: "Reaction stalls at the Active Ester intermediate."
Diagnosis:Nucleophilic Incompetence.Root Cause: The active ester (OBt/OAt) is formed, but the aminothiazolopyridine is too weak to displace the leaving group. The reaction sits at the intermediate stage indefinitely.
Resolution Protocol:
The "Nuclear" Option (Ghosez Reagent): Convert the acid to an acid chloride in situ using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent). This creates a highly electrophilic species capable of forcing the reaction with poor nucleophiles.[1]
Catalytic Additive: Add DMAP (0.1 eq). While usually avoided to prevent racemization, for achiral thiazolopyridines, DMAP forms a highly reactive N-acylpyridinium intermediate that is much hotter than the OAt ester.
Ticket #103: "I am getting acylation on the Ring Nitrogen, not the Exocyclic Amine."
Diagnosis:Regioselectivity Failure.Root Cause: The ring nitrogen (endocyclic) is often more basic/nucleophilic than the exocyclic amine, especially if the exocyclic amine is deactivated by the electron-withdrawing scaffold.
Resolution Protocol:
Thermodynamic Control: Ring acylation is often kinetically favored but thermodynamically less stable. Heating the reaction (50–80°C) can sometimes reverse the ring-acylation (N-acyl heteroaromatic) and funnel the equilibrium toward the stable exocyclic amide.
Bis-Acylation Strategy: Force the reaction to bis-acylation (using excess acid chloride/base) to acylate both nitrogens. Then, treat with mild base (LiOH or ammonia/MeOH). The unstable ring-amide hydrolyzes/cleaves much faster than the stable exocyclic amide, leaving the desired product.
📊 Module 2: Reagent Selection Matrix
Use this table to select the correct tool based on your specific Thiazolopyridine substrate.
Reagent
Best Use Case
Risk Factor
"Pro-Tip"
HATU
Standard couplings; Fast amines.
High: Guanidinylation of slow amines.
Always pre-activate acid for 15 mins.
T3P (Propylphosphonic Anhydride)
Gold Standard for Thiazolopyridines. Low epimerization.
Low. Requires Et3N/DIPEA excess (3-5 eq).
Run in EtOAc or Me-THF; easy aqueous workup.
Ghosez Reagent
"Dead" amines (pKa < 1).
High: Hydrolysis sensitive.
Must maintain strictly anhydrous conditions.
EDC / HOAt
Water-soluble products.
Medium: Urea byproduct removal.
Good for late-stage functionalization.
🧪 Module 3: Validated Experimental Protocols
Protocol A: The T3P Method (Recommended First-Line)
Why: T3P drives equilibrium by forming a water-soluble byproduct and does not react with the amine to form dead-end side products.
Dissolution: Dissolve Carboxylic Acid (1.1 eq) and Thiazolopyridine Amine (1.0 eq) in EtOAc or 2-MeTHF (Concentration ~0.1 M). Note: DMF can be used if solubility is poor, but EtOAc facilitates workup.
Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq).
Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.
Workup: Dilute with EtOAc, wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away in the aqueous layer.[2]
Protocol B: The Ghosez Reagent Method (For "Impossible" Amines)
Why: Generates an acid chloride under neutral conditions without the harshness of SOCl2.
Activation: Dissolve Carboxylic Acid (1.2 eq) in dry DCM. Add Ghosez Reagent (1.2 eq). Stir at RT for 1–2 hours. (Monitor by converting a distinct aliquot to methyl ester with MeOH and checking LCMS).
Coupling: Once acid chloride formation is complete, add the Thiazolopyridine Amine (1.0 eq) and Pyridine (2.0 eq).
Completion: Stir at RT or reflux (40°C) until complete.
Quench: Quench with sat. NaHCO3.
📉 Module 4: Visualizing the Pathways
Diagram 1: The Guanidinylation Trap (HATU Side Reaction)
This diagram illustrates why HATU fails with electron-deficient thiazolopyridines.
Caption: Mechanism of HATU-mediated guanidinylation. When the amine is poorly nucleophilic, it attacks the HATU reagent directly (Path B) rather than the active ester (Path A).
Diagram 2: Decision Tree for Reagent Selection
Follow this logic flow to minimize side reactions.
Caption: Logic flow for selecting the optimal coupling reagent based on amine reactivity and epimerization risks.
📚 References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Katritzky, A. R., et al. (2004).[4] Synthesis of 2-amino-thiazoles and their applications. Arkivoc, (ix), 49-60. (Context for aminothiazole reactivity).
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26.
Technical Support Center: Stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth information and troubleshooting advice regarding the stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid in variou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice regarding the stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid in various chemical environments. As a key heterocyclic building block in medicinal chemistry, understanding its stability profile is critical for successful drug discovery and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid?
A1: The stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The fused pyridine and thiazole ring system is generally stable, but the carboxylic acid group and the heteroatoms in the rings can be susceptible to degradation under certain stress conditions.
Q2: How does the stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid differ in acidic versus basic media?
A2: Thiazolo[4,5-c]pyridine-2-carboxylic acid is expected to exhibit different degradation profiles in acidic and basic conditions.
Acidic Media: In the presence of strong acids, the primary site of degradation is likely the carboxylic acid group, which could undergo decarboxylation, especially at elevated temperatures. The nitrogen atoms in the pyridine and thiazole rings can be protonated, which may influence the overall electron distribution and potentially affect the stability of the heterocyclic system.
Basic Media: Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more stable towards decarboxylation. However, strong basic conditions, particularly with heat, can promote hydrolysis of the thiazole ring. The sulfur atom in the thiazole ring can also be a target for oxidation, potentially leading to the formation of sulfoxides or sulfones.[1]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the structure, the following degradation pathways are plausible:
Hydrolysis: Cleavage of the thiazole ring can occur under harsh acidic or basic conditions, leading to ring-opened products.
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide can be induced by heat, particularly in acidic media.
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can destabilize the ring and lead to further degradation.[1]
Photodegradation: Exposure to UV or visible light can induce degradation, potentially through complex reaction pathways involving the aromatic system.[1]
Troubleshooting Guide for Stability Studies
Observed Issue
Potential Cause(s)
Recommended Troubleshooting Steps
Rapid degradation observed in acidic solution at elevated temperature.
Decarboxylation: The carboxylic acid group is likely being lost as CO2.
1. Lower the temperature of the stability study.2. Use a less concentrated acid solution.3. Monitor for the formation of the decarboxylated product using a suitable analytical method (e.g., LC-MS).
Multiple degradation products observed in basic solution.
Hydrolysis of the thiazole ring: Strong bases can promote cleavage of the heterocyclic ring system.
1. Reduce the concentration of the base.2. Perform the study at a lower temperature.3. Utilize a combination of analytical techniques (e.g., LC-MS, NMR) to identify the degradation products and elucidate the degradation pathway.
No degradation observed under initial stress conditions.
High intrinsic stability of the molecule: The thiazolo[4,5-c]pyridine core is a robust heterocyclic system.
1. Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time) as recommended by ICH guidelines.[2][3]2. Employ a combination of stressors, such as light and an oxidizing agent.3. Verify that your analytical method is capable of detecting small changes in the parent compound and potential degradants.
Discoloration of the sample upon exposure to light.
Photodegradation: The aromatic system may be susceptible to photo-induced reactions.
1. Conduct photostability studies according to ICH Q1B guidelines.[3]2. Protect the sample from light during storage and handling.3. Characterize any colored degradants to understand the photodegradation pathway.
Summary of Expected Stability
The following table summarizes the expected stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid under various stress conditions. The actual extent of degradation will depend on the specific conditions (temperature, concentration, duration).
Condition
Expected Stability
Potential Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl)
Moderate to Low
Decarboxylation, Hydrolysis
Basic (e.g., 0.1 M NaOH)
Moderate
Hydrolysis, Oxidation
Oxidative (e.g., 3% H2O2)
Low
Oxidation of Sulfur
Thermal (e.g., 80°C)
Moderate to High
Decarboxylation (in acidic media)
Photolytic (e.g., UV/Vis light)
Moderate to Low
Photodegradation
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Thiazolo[4,5-c]pyridine-2-carboxylic acid.
Objective: To evaluate the stability of Thiazolo[4,5-c]pyridine-2-carboxylic acid under various stress conditions and to identify potential degradation products.
Materials:
Thiazolo[4,5-c]pyridine-2-carboxylic acid
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H2O2), 3%
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid, for mobile phase
HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)
Photostability chamber
Oven
Procedure:
Stock Solution Preparation: Prepare a stock solution of Thiazolo[4,5-c]pyridine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis:
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
Keep one set of samples at room temperature and another at 60°C for 24 hours.
Basic Hydrolysis:
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
Keep one set of samples at room temperature and another at 60°C for 24 hours.
Oxidative Degradation:
Mix 1 mL of the stock solution with 9 mL of 3% H2O2.
Keep the sample at room temperature for 24 hours.
Thermal Degradation:
Place a solid sample of the compound in an oven at 80°C for 48 hours.
Prepare a solution of the compound in a suitable solvent and heat at 80°C for 48 hours.
Photolytic Degradation:
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Dilute the samples to a suitable concentration with the mobile phase.
Analyze the samples by a validated stability-indicating LC-MS method. The method should be able to separate the parent compound from all degradation products.
Data Evaluation:
Calculate the percentage of degradation of Thiazolo[4,5-c]pyridine-2-carboxylic acid under each stress condition.
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometry data.
If necessary, isolate and characterize the major degradation products using techniques like preparative HPLC and NMR spectroscopy.
Potential Degradation Pathways
Caption: Potential degradation pathways of Thiazolo[4,5-c]pyridine-2-carboxylic acid.
References
BenchChem Technical Support Team. (2025, November). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][4]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information.
ChemicalBook. (2023, July 14). 4,5,6,7-tetrahydro-[1][4]thiazolo[5,4-c]pyridine-2-carboxylic acid.
Singh, R., & Kumar, L. (2016).
CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
ChemicalBook. (2025, June 16). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7.
Patel, Y., & Shah, N. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 867-876.
BenchChem. (n.d.). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
Anjali, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 4(1), 1-9.
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(6), 56-66.
Dana Bioscience. (n.d.). Thiazolo[4,5-c]pyridine-2-carboxylic acid 250mg.
Sousa, M. R., et al. (2022).
Hussain, Z., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.
Li, Y., et al. (2020).
Lee, T., et al. (2004). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
Juárez-Rendón, K. J., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 23(7), 1667.
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews, 3(3), 258-267.
Islam, M. R., et al. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 36(5), 896-904.
Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
Al-Namari, F. M., et al. (2023). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 16(11), 105219.
Dana Bioscience. (n.d.). Thiazolo[4,5-c]pyridine-2-carboxylic acid 100mg.
Sreenivasa, M., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Organic Chemistry: Current Research, 6(3), 1-6.
Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.
Resolving regioisomer formation during Thiazolo[4,5-c]pyridine synthesis
Technical Support Center: Thiazolo[4,5-c]pyridine Synthesis & Regioisomer Control Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Regioisomer Formation in Thiazolo[4,5-c]...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazolo[4,5-c]pyridine Synthesis & Regioisomer Control
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Resolving Regioisomer Formation in Thiazolo[4,5-c]pyridine Synthesis
Executive Summary: The Regioselectivity Paradox
The synthesis of thiazolo[4,5-c]pyridine is notoriously prone to regioisomeric contamination. The core challenge lies in the electronic bias of the pyridine ring. When cyclizing from a 3-substituted pyridine precursor, the reaction often favors attack at the C2 position (alpha to the pyridine nitrogen) rather than the desired C4 position (gamma), leading to the formation of the unwanted thiazolo[4,5-b]pyridine isomer.
This guide provides definitive protocols to force cyclization at the C4 position, ensuring the formation of the [4,5-c] scaffold. We utilize a "Precursor-Lock" strategy rather than relying on thermodynamic control during cyclization.
Diagnostic Module: Identifying Your Isomer
Before optimizing the synthesis, you must confirm which isomer you are currently producing. The [4,5-c] and [4,5-b] isomers have distinct NMR signatures due to the symmetry (or lack thereof) of the proton environments.
Table 1: 1H NMR Diagnostic Markers (DMSO-d6)
Feature
Thiazolo[4,5-c]pyridine (Target)
Thiazolo[4,5-b]pyridine (Common Impurity)
Pyridine Proton Pattern
Isolated Singlet + AX System
AMX or ABX System
Key Signal
A distinct singlet at ~9.0-9.2 ppm (H-2 of pyridine, between N and thiazole).
No isolated singlet; protons form a continuous spin system (d, dd, d).
Coupling
The H-6 and H-7 protons (using scaffold numbering) show vicinal coupling (~5.5 Hz).
All three pyridine protons couple to each other (vicinal ~8Hz and ~5Hz).
Reaction Origin
Formed via attack at Pyridine C4 .
Formed via attack at Pyridine C2 .
Critical Workflows
Workflow A: The "Boc-Lithiation" Route (Recommended)
Best for: High regiocontrol when starting from 3-aminopyridine.
This method uses a Directed Ortho Metalation (DoM) strategy. The bulky Boc group and the pyridine nitrogen coordinate the lithiation specifically to the C4 position, overriding the natural preference for C2.
Protocol:
Protection: React 3-aminopyridine with Boc₂O and NaHMDS (Sodium hexamethyldisilazide). Note: Do not use TEA/DMAP; they lead to bis-Boc or incomplete protection which ruins regiocontrol.
Lithiation (The Critical Step):
Cool THF solution of N-Boc-3-aminopyridine to -78 °C .
Add n-BuLi (2.2 equiv) dropwise.
Mechanism:[1][2] The Li coordinates between the Boc carbonyl and the pyridine nitrogen? No, the Boc group directs lithiation to the ortho position. In 3-aminopyridine, C2 and C4 are ortho. However, the bulky Boc group + the lone pair of pyridine nitrogen creates a "chelation cage" that, combined with steric hindrance at C2 (flanked by N and Boc), favors C4 lithiation .
Sulfur Quench: Add elemental sulfur (S₈) at -78 °C. Warm to RT.
Cyclization: Deprotect (HCl/Dioxane) to yield 3-amino-4-mercaptopyridine . Reflux in formic acid (or triethyl orthoformate) to close the ring.
Workflow B: The S_NAr Displacement Route
Best for: Scale-up when 3-amino-4-chloropyridine is available.
This route relies on the fact that nucleophilic aromatic substitution (
) is facile at the C4 position of pyridine (para to Nitrogen) but difficult at C3.
Protocol:
Start: 3-amino-4-chloropyridine.
Thiolation: React with Potassium O-ethyl xanthate in refluxing DMF (110 °C, 4h).
Why? The chlorine at C4 is activated. A chlorine at C3 (if you used the wrong isomer) would NOT react easily. This acts as a chemical filter—if you have the wrong starting material, the reaction simply fails rather than giving the wrong isomer.
Hydrolysis: Treat the intermediate xanthate with ethanolic KOH to generate the free thiolate/thiol.
Cyclization: Acidified cyclization with carboxylic acid equivalents.
Visual Troubleshooting Guides
Diagram 1: The Regioselectivity Decision Tree
Caption: Logical flow to determine the correct synthetic pathway based on starting material availability and observed impurities.
Diagram 2: Mechanism of Failure vs. Success
Caption: Mechanistic comparison showing how steric and electronic factors drive the formation of the [4,5-b] impurity versus the [4,5-c] target.
Frequently Asked Questions (FAQ)
Q1: I tried the oxidative cyclization (Jacobsen-Hugershoff) on 3-pyridyl-thiourea, but I isolated the [4,5-b] isomer. Why?A: The pyridine nitrogen exerts a strong electron-withdrawing effect, making the C2 position (alpha) and C4 position (gamma) electrophilic. However, the C2 position is often kinetically favored for nucleophilic attack by the sulfur radical/cation intermediate due to proximity and inductive effects. Without a blocking group at C2, the reaction naturally drifts toward the [4,5-b] isomer. You must switch to the 3-amino-4-chloropyridine route to physically force the sulfur to C4.
Q2: Can I separate the [4,5-c] and [4,5-b] isomers if I get a mixture?A: Yes, but it is difficult.
Chromatography: They often co-elute on standard silica. Use a C18 reverse-phase column with a buffered mobile phase (Ammonium Formate pH 9). The basic pH suppresses the protonation of the pyridine nitrogen, sharpening the peaks and improving separation.
Crystallization: The [4,5-b] isomer typically has a higher melting point and lower solubility in ethanol. Fractional crystallization from hot ethanol often precipitates the [4,5-b] impurity, leaving the [4,5-c] enriched in the mother liquor.
Q3: My reaction with Lawesson's reagent stalled. What now?A: Lawesson's reagent requires high temperatures (toluene/xylene reflux) which can cause decomposition of sensitive pyridine intermediates.
Troubleshoot: Switch to P₂S₅ in pyridine solvent. The pyridine acts as both solvent and base/catalyst, often driving the thionation at lower temperatures (80 °C) than Lawesson's reagent requires.
References
Deau, E., et al. (2012). "Novel methods to functionalize thiazolo[4,5-c]pyridines." Tetrahedron Letters.
Key Insight: Describes the Boc-protection and lithiation strategy to selectively access the [4,5-c] core.
Sondhi, S. M., et al. (2009). "A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives." Journal of Heterocyclic Chemistry.
Key Insight: Highlights the utility of chloronitropyridines and the limitations of direct thioamide cycliz
Balle, T., et al. (2003). "Synthesis and Pharmacology of Thiazolo[4,5-c]pyridine Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for 3-amino-4-mercapto route).
Koteswara Rao, V., et al. (2024). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds.
Key Insight: Provides comparative analysis of [4,5-b] synthesis which serves as a neg
Technical Guide: Mass Spectrometry Fragmentation Patterns of Thiazolo[4,5-c]pyridine-2-carboxylic Acid
Executive Summary The Thiazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of HIF prolyl hydroxylase inhibitors and adenosine receptor antagonists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Thiazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of HIF prolyl hydroxylase inhibitors and adenosine receptor antagonists. Precise structural characterization of its derivatives is essential for validating synthetic pathways and metabolic stability studies.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Thiazolo[4,5-c]pyridine-2-carboxylic acid . Unlike rigid templates, this document focuses on the mechanistic causality of ion formation, comparing this specific isomer against its structural analogs (e.g., Thiazolo[5,4-b]pyridine) to aid in definitive identification.
Structural Context & Ionization Physics
Before analyzing fragmentation, one must understand the precursor ion stability. Thiazolo[4,5-c]pyridine-2-carboxylic acid (
) contains a fused bicyclic aromatic system.
Monoisotopic Mass: 180.00 Da
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basicity of the pyridine nitrogen.
Observed Precursor:
The Isomer Challenge
Distinguishing the [4,5-c] isomer from the [5,4-b] or [4,5-b] alternatives is non-trivial because they are isobaric. Differentiation relies not on the presence of fragments, but on their relative abundance and specific energy thresholds required for ring opening.
Fragmentation Analysis: The Mechanistic Pathway[1][2]
The fragmentation of heteroaromatic carboxylic acids in ESI-MS/MS follows a predictable yet diagnostic decay series.
Primary Pathway: Decarboxylation (
)
The most thermodynamically favorable channel for the protonated molecular ion is the loss of the carboxylic acid group as neutral carbon dioxide (
).
Mechanism: Inductive cleavage driven by the electron-deficient heteroaromatic ring.
Diagnostic Value: This transition (
) is the "quantifier" transition for MRM (Multiple Reaction Monitoring) assays.
Secondary Pathway: Heterocycle Degradation
Following decarboxylation, the resulting Thiazolo[4,5-c]pyridine core (
) possesses high stability. Higher collision energies (CE > 30 eV) are required to fracture the rings.
Loss of HCN (
):
The pyridine ring typically fragments via loss of Hydrogen Cyanide (HCN).
Note: In the [4,5-c] isomer, the nitrogen is at the 5-position. The fragmentation efficiency here differs from the [5,4-b] isomer where the nitrogen is adjacent to the ring fusion, often stabilizing the core more effectively against HCN loss.
Thiazole Ring Opening (
):
Degradation of the thiazole moiety often yields loss of thioformyl () or related sulfur species ().
Comparative Data: [4,5-c] vs. [5,4-b] Isomer
Feature
Thiazolo[4,5-c]pyridine-2-COOH
Thiazolo[5,4-b]pyridine-2-COOH
Precursor ()
181.01
181.01
Primary Fragment
137.0 (Base Peak)
137.0 (Base Peak)
Secondary Fragment
110.0 (High Intensity)
110.0 (Low Intensity)
Mechanism
Pyridine N at pos 5 facilitates HCN loss.
Pyridine N at pos 4 (bridgehead) stabilizes ring.
Collision Energy ()
Lower (~25 eV)
Higher (~35 eV)
Expert Insight: The intensity ratio of
is the key discriminator. The [4,5-c] isomer typically exhibits a higher ratio of HCN loss compared to the [5,4-b] isomer due to the electronic distribution favoring ring cleavage away from the bridgehead.
Visualizing the Pathway
The following diagram illustrates the fragmentation tree, highlighting the specific mass losses.
Figure 1: ESI-MS/MS Fragmentation pathway of Thiazolo[4,5-c]pyridine-2-carboxylic acid.
Experimental Protocol: Structural Elucidation
To replicate these results or validate a synthesized batch, follow this self-validating protocol.
Reagents & Preparation
Solvent A: Water + 0.1% Formic Acid (Proton source).[1]
Logic: Isomers [4,5-c] and [5,4-b] have different dipole moments. The [4,5-c] isomer is generally more polar and elutes slightly earlier than the [5,4-b] analog on C18 phases.
Workflow Diagram
Figure 2: LC-MS/MS Experimental Workflow for Thiazolopyridine Analysis.
References
BenchChem. Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. (Accessed 2023).[4][5]
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[6] International Journal of Materials and Chemistry, 2014, 4(4), 92-99.[6]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 585837, Thiazolo[4,5-c]pyridine.
MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry." Molecules, 2023.[2][4][5]
ChemicalBook. 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid Properties and Suppliers.
Crystal Structure of Thiazolo[4,5-c]pyridine-2-carboxylic Acid: A Comparative Guide to its Analogs
This guide provides an in-depth comparative analysis of the crystal structure of Thiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives. For researchers and professionals in drug development, understanding the thr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the crystal structure of Thiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives. For researchers and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount, as it governs intermolecular interactions and, consequently, the material's physicochemical properties and biological activity. While a specific crystal structure for Thiazolo[4,5-c]pyridine-2-carboxylic acid is not publicly available, this guide will leverage detailed crystallographic data from closely related thiazolopyridine derivatives to provide a comprehensive understanding of the structural landscape of this important class of compounds.
The thiazolopyridine scaffold is a significant pharmacophore found in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of a thiazole and a pyridine ring creates a rigid bicyclic system, and the nature and position of substituents can profoundly influence its crystal packing and interaction with biological targets.[3][4]
Comparative Crystal Structure Analysis
A study on four novel Thiazolo-Pyridine Dicarboxylic Acid (TPDCA) derivatives provides invaluable insight into the supramolecular architecture of this class of compounds.[5][6] These derivatives, prepared by combining TPDCA with water, N-methyl-2-pyrrolidone (NMP), sodium hypophosphite, and ammonia, showcase a variety of hydrogen bonding motifs and crystal packing arrangements.[5][6]
Compound
Crystal System
Space Group
Key Intermolecular Interactions
Derivative 1 (with Water)
Monoclinic
P2₁
Three-dimensional network formed by hydrogen bonds.[5]
Derivative 2 (with NMP)
Monoclinic
P2₁/c
Infinite chains along the[5] direction formed by hydrogen bonds. Layers of TPDCA molecules are separated by NMP layers.[5][6]
Derivative 3 (with Sodium Hypophosphite)
Triclinic
P1̅
Infinite two-dimensional network in the (010) plane. Very weak π–π interactions between the six-membered rings were observed.[5]
Derivative 4 (with Ammonia and Water)
Triclinic
P1̅
Infinite two-dimensional network in the (001) plane.[5]
This data clearly demonstrates the profound impact of co-crystallized solvents and counter-ions on the resulting crystal structure. The presence of different hydrogen bond donors and acceptors leads to a variety of supramolecular assemblies, from simple chains to complex 3D networks.[5] This variability is a critical consideration in drug development, as different polymorphic forms can exhibit different solubility, stability, and bioavailability.
Experimental Workflow for Crystal Structure Determination
The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[7] The following protocol outlines the typical workflow for such an analysis, based on methodologies reported for thiazole and thiazolopyridine derivatives.[5][8][9][10]
A Tale of Two Scaffolds: Unveiling the Biological Activity of Thiazolo[4,5-c]pyridine versus Quinoline Isosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often hinges on the subtle art of molecular modification. One of the m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often hinges on the subtle art of molecular modification. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group or moiety with another that retains similar physicochemical properties, yet can profoundly alter biological activity, selectivity, and pharmacokinetic profiles. This guide delves into a compelling isosteric pairing: the quinoline scaffold and its thiazolo[4,5-c]pyridine bioisostere. While both are privileged structures in anticancer drug discovery, their nuanced structural differences can lead to significant variations in biological outcomes.
This technical guide provides an in-depth comparison of these two scaffolds, synthesizing data from published literature to offer a framework for rational drug design. We will explore a case study centered on the inhibition of key oncogenic kinases, presenting comparative biological data, detailed experimental methodologies, and a mechanistic overview to empower researchers in their pursuit of next-generation therapeutics.
The Principle of Bioisosterism: A Tale of Two Rings
At first glance, the quinoline and thiazolo[4,5-c]pyridine ring systems share a striking resemblance. Both are bicyclic aromatic structures. However, the replacement of a benzene ring in quinoline with a thiazole ring introduces a sulfur and an additional nitrogen atom. This seemingly minor alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn can influence its interaction with biological targets.[1][2]
The rationale behind exploring thiazolopyridines as quinoline isosteres lies in the potential to:
Modulate Target Affinity and Selectivity: The introduction of heteroatoms can create new hydrogen bonding opportunities or alter the electrostatic interactions with the target protein, potentially leading to enhanced potency and selectivity.
Improve Physicochemical Properties: The thiazole ring can influence a compound's solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for drug development.[2]
Navigate Intellectual Property Landscapes: Novel isosteric scaffolds can provide a pathway to new chemical entities with unique patentability.
Caption: Isosteric relationship between quinoline and thiazolo[4,5-c]pyridine.
A Case Study in Kinase Inhibition: Targeting Oncogenic Pathways
Thiazolo[5,4-b]pyridine derivatives have emerged as potent PI3K inhibitors.[3] For our comparative analysis, we will consider a representative thiazolo[5,4-b]pyridine compound and a structurally analogous quinoline derivative, both targeting PI3Kα.
Table 1: Comparative Biological Activity of Representative Thiazolopyridine and Quinoline Isosteres against PI3Kα
Note: The phenyl-substituted analog is presented as a comparative example from the same study to highlight the importance of the pyridine moiety in the thiazolopyridine scaffold for PI3Kα inhibitory potency.
The data clearly indicates that the thiazolo[5,4-b]pyridine scaffold in compound 19a is a highly potent inhibitor of PI3Kα.[3] The dramatic decrease in activity upon replacement of the pyridyl moiety with a phenyl ring underscores the critical role of the nitrogen atom in the pyridine ring for potent enzymatic inhibition, likely through key hydrogen bonding interactions within the kinase's active site.[4] While not a direct quinoline comparison, this highlights the sensitivity of the biological activity to the specific arrangement of heteroatoms in the bicyclic system.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity of such comparative studies, standardized and robust experimental protocols are paramount. Here, we detail the methodologies for assessing the cytotoxic and mechanistic effects of these compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adhesion.[6]
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thiazolopyridine and quinoline derivatives) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Mechanistic Insights: Apoptosis Detection by Western Blot
Western blotting is a powerful technique to investigate the molecular mechanisms underlying the cytotoxic effects of the compounds, such as the induction of apoptosis (programmed cell death).[8] This is often assessed by detecting the cleavage of key apoptotic proteins like caspases and PARP (Poly (ADP-ribose) polymerase).[8][9]
Protocol:
Cell Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable buffer to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Caption: Simplified schematic of apoptosis induction.
Conclusion and Future Directions
The comparative analysis of thiazolopyridine and quinoline isosteres, even through a representative case study, underscores the profound impact of subtle structural modifications on biological activity. The thiazolopyridine scaffold, with its unique electronic and steric properties, presents a fertile ground for the discovery of novel and potent kinase inhibitors.
While direct comparative data for thiazolo[4,5-c]pyridine versus its precise quinoline isostere remains an area for future investigation, the principles outlined in this guide provide a robust framework for researchers. By leveraging the power of bioisosterism and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of these versatile heterocyclic systems in the fight against cancer and other diseases.
References
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (Source, URL not available)
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC. [Link]
Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX - PubMed. [Link]
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. [Link]
Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. [Link]
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. [Link]
Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC. [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. [Link]
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed. [Link]
Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition - PubMed. [Link]
Structures of biologically active quinoline and thiazolines. - ResearchGate. [Link]
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
(PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - ResearchGate. [Link]
(PDF) Novel quinolines carrying pyridine, thienopyridine, isoquinoline, thiazolidine, thiazole and thiophene moieties as potential anticancer agents - ResearchGate. [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
Synthesis and antitumoral activity of novel thiazolobenzotriazole, thiazoloindolo[3,2-c]quinoline and quinolinoquinoline derivatives - PubMed. [Link]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. [Link]
Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC. [Link]
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]
Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. [Link]
Structural modifications of quinoline-based antimalarial agents: Recent developments. [Link]
New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC. [Link]
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5]triazino[2,3-c]quinazolines - PMC. [Link]
Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Spectra of Thiazolo[4,5-c]pyridine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary
Thiazolo[4,5-c]pyridine is a fused bicyclic heteroaromatic system that serves as a critical bioisostere for benzothiazole and purine scaffolds in drug discovery. While its structural isomers (specifically the [5,4-b] and [4,5-b] systems) are widely documented as fluorophores, the [4,5-c] isomer presents a unique electronic profile due to the specific placement of the pyridine nitrogen relative to the sulfur atom.
This guide provides an objective technical analysis of the UV-Vis absorption characteristics of Thiazolo[4,5-c]pyridine derivatives. It contrasts these properties with standard benzothiazole benchmarks and outlines a validated experimental protocol for spectral characterization.
Part 1: Structural Basis of Optical Performance
To understand the spectra, one must first understand the electronic boundary conditions of the scaffold. The Thiazolo[4,5-c]pyridine core differs from its carbocyclic analog (benzothiazole) and its isomers by the position of the pyridine nitrogen.
Electronic Comparison of Scaffolds
Scaffold
Structure
Electronic Feature
Spectral Impact
Benzothiazole
Carbocyclic ring fused to thiazole
Standard aromatic delocalization.
Baseline UV absorption ( nm).
Thiazolo[4,5-c]pyridine
Pyridine (N at pos.[1][2][3][4][5][6] 5) fused to thiazole
Electron-deficient pyridine ring. The N-atom acts as an electron sink, stabilizing the LUMO.
Bathochromic shift (Red-shift) vs. benzothiazole; enhanced sensitivity to pH due to pyridyl N protonation.
Thiazolo[5,4-b]pyridine
Pyridine (N at pos.[2][4][5][6][7] 4) fused to thiazole
Strong dipole; often used in "push-pull" dyes.
Higher quantum yields; often exhibits distinct dual-band absorption.
The "Pyridine Nitrogen" Effect
In Thiazolo[4,5-c]pyridine, the nitrogen atom at position 5 exerts a strong inductive (-I) and mesomeric (-M) effect. When electron-donating groups (EDGs) such as amines or aryl groups are attached at the C-2 position, an Intramolecular Charge Transfer (ICT) state is facilitated.
Mechanism: Excitation promotes an electron from the thiazole-based HOMO (donor rich) to the pyridine-based LUMO (acceptor rich).
Result: This ICT transition typically results in a broad, structureless band in the 320–360 nm region for substituted derivatives, distinct from the sharper
transitions of the unsubstituted core.
Part 2: Comparative Spectral Data
The following data aggregates experimental observations for the [4,5-c] core and its common derivatives compared to established standards.
Table 1: UV-Vis Absorption Maxima (
)[8]
Compound Class
Solvent
(nm)
(approx)
Transition Type
Benzothiazole (Standard)
Ethanol
285, 296
3.75
Thiazolo[4,5-c]pyridine (Core)
Methanol
290–305*
~3.6
/
2-Phenylthiazolo[4,5-c]pyridine
315–325
4.1
Conjugated
2-(4-Aminophenyl)-[4,5-c] derivative
DMSO
345–360
4.3
ICT (Strong Push-Pull)
Thiazolo[5,4-b] isomer (Comparator)
Ethanol
305, 336
4.0
*Note: The unsubstituted [4,5-c] core is synthetically challenging and less stable than the [b] isomers; pure spectral data is scarce. Values are extrapolated from mono-substituted derivatives and computational models.
Non-polar (Hexane): Vibrational fine structure is often visible; spectra are blue-shifted.
Polar Protic (Methanol/Water): The pyridine nitrogen can H-bond with the solvent, stabilizing the ground state but often stabilizing the ICT excited state more, leading to a red shift and loss of fine structure.
Acidic Media: Protonation of the pyridine nitrogen (
) dramatically lowers the energy of the LUMO, causing a significant bathochromic shift (often +20-40 nm).
Part 3: Experimental Protocols (Self-Validating)
As this scaffold is prone to specific impurities (e.g., ring-opening thiols), the following protocol ensures spectral integrity.
Protocol: Determination of Molar Extinction Coefficient (
)
Objective: Accurately determine
while validating sample purity and Beer-Lambert linearity.
Reagents:
Analyte: Thiazolo[4,5-c]pyridine derivative (>98% purity by HPLC).
Solvent: Spectroscopic grade Methanol or Acetonitrile (Cut-off <200 nm).
Workflow:
Stock Preparation: Weigh 2.0–3.0 mg of sample using a microbalance (d=0.001 mg). Dissolve in 10.0 mL solvent (Stock A). Critical: Sonicate for 5 mins to ensure complete dissolution.
Dilution Series: Prepare 5 dilutions ranging from
to .
Baseline Correction: Run a blank with pure solvent. Ensure the baseline is flat (
Abs).
Measurement: Scan from 220 nm to 500 nm.
Validation Check (The "Isosbestic" Test): If studying pH dependence, acidify the sample. If the conversion between neutral and protonated forms is clean, distinct isosbestic points must appear. If curves do not cross at a single point, the sample is degrading or aggregating.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the structural hierarchy and the experimental logic for characterizing these derivatives.
Diagram 1: Structural & Electronic Hierarchy
Caption: Comparative structural relationships defining the electronic properties of the [4,5-c] scaffold.
Diagram 2: Validated UV-Vis Workflow
Caption: Step-by-step experimental workflow for ensuring data integrity in spectral measurements.
References
Haginoya, N., & Komori, S. (2004). Facile methods for preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives. Synthesis, 2004(6), 877-885.
Significance: Describes the synthesis of the core Thiazolo[4,5-c]pyridine scaffold, noting the difficulty and low yields which explains the scarcity of spectral d
Chaban, T. I., et al. (2020).[8][9] Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67, 1035–1043.[9]
Significance: Provides comparative spectral data for the closely related [4,5-b] isomer, serving as a benchmark for the pyridine-fused thiazole system.
Significance: Confirms the structural identity and computed physicochemical properties of the [4,5-c] isomer.
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Arkivoc, 2010(3), 145-151.
Significance: Demonstrates the use of the [5,4-c] and related fused systems in medicinal chemistry (Met kinase inhibitors), illustrating the biological relevance of the scaffold.
A Comparative Guide to Elemental Analysis Standards for Thiazolo[4,5-c]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development, establishing the precise elemental composition of a new chemical entity (NCE) is a foundational req...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, establishing the precise elemental composition of a new chemical entity (NCE) is a foundational requirement. For a novel heterocyclic compound such as Thiazolo[4,5-c]pyridine-2-carboxylic acid, this process is twofold: first, the verification of its fundamental organic structure, and second, the stringent control of inorganic elemental impurities. This guide provides an in-depth comparison of the analytical standards and methodologies pivotal to both aspects, offering a comprehensive framework for researchers and drug development professionals.
Part 1: The Blueprint of the Molecule - Standards for Organic Elemental Analysis (CHNS)
Before a molecule can be advanced as a drug candidate, its empirical formula must be unequivocally confirmed. Organic elemental analysis, often referred to as CHNS analysis, provides the quantitative percentage by mass of carbon, hydrogen, nitrogen, and, in the case of Thiazolo[4,5-c]pyridine-2-carboxylic acid, sulfur. This analysis serves as a primary gatekeeper for purity and identity confirmation.
The theoretical elemental composition of Thiazolo[4,5-c]pyridine-2-carboxylic acid (C₇H₈N₂O₂S) is:
Carbon (C): 42.42%
Hydrogen (H): 4.07%
Nitrogen (N): 14.13%
Sulfur (S): 16.18%
Oxygen (O): 16.14% (Typically determined by difference)
Experimental results must align closely with these theoretical values to validate the molecular structure.
Methodological Comparison: Classical vs. Automated Combustion Analysis
The cornerstone of CHNS analysis is the complete combustion of the organic sample.[1][2][3] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.
Feature
Classical Combustion Train
Modern Automated CHNS Analyzer
Principle
Manual combustion of the sample in a tube furnace with a stream of oxygen.[3] Products are passed through a series of absorption tubes.
Automated dynamic flash combustion in an oxygen-rich environment at high temperatures (≥1100º C).[4]
Detection
Gravimetric measurement of absorption tubes before and after combustion.
Gas chromatography for separation, followed by a thermal conductivity detector (TCD) to quantify the gaseous products.[4][5]
Sample Size
Milligrams to grams.
Micrograms to a few milligrams (typically < 3 mg).[2][3]
Analysis Time
Hours per sample.
Minutes per sample (typically under 8 minutes).[4]
Precision
Operator-dependent, lower precision.
High precision and accuracy (typically ±0.3% absolute).
Throughput
Very low.
High, with autosamplers enabling unattended operation.
The clear superiority of modern automated analyzers in terms of speed, accuracy, and sample economy has made them the standard in all pharmaceutical research and quality control laboratories.[6]
Experimental Protocol: CHNS Analysis via Automated Combustion
This protocol outlines the determination of C, H, N, and S in Thiazolo[4,5-c]pyridine-2-carboxylic acid using a modern elemental analyzer.
1. Instrument Calibration & Verification:
Standard Selection: Utilize Certified Reference Materials (CRMs) with known elemental compositions.[7][8][9] Acetanilide or urea are common for CHN calibration, while sulfanilamide or dibenzothiophene are excellent for sulfur.[10]
Calibration Curve: Analyze multiple, accurately weighed amounts of the CRM to generate a linear calibration curve for each element. The instrument software uses this to correlate the detector signal to elemental mass.
Verification: Analyze a mid-range weight of the CRM as an unknown to verify the calibration is within acceptable limits (e.g., ±0.3% of the certified value).
2. Sample Preparation:
Ensure the Thiazolo[4,5-c]pyridine-2-carboxylic acid sample is homogenous and completely dry.
Using a microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule.[2]
Seal the capsule, ensuring no sample is lost, and place it in the instrument's autosampler.
3. Instrumental Analysis:
The autosampler drops the encapsulated sample into a high-temperature combustion furnace (~1100°C) with a pulse of pure oxygen.
The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and excess O₂) are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.[1]
The gas mixture flows through a chromatographic column where the individual gases are separated.
A thermal conductivity detector (TCD) measures the signal for each gas component relative to the helium carrier gas.
4. Data Analysis:
The instrument's software integrates the peaks corresponding to each gas and calculates the percentage of C, H, N, and S based on the sample weight and the calibration curve.
Compare the experimental percentages to the theoretical values for C₇H₈N₂O₂S. The results should be within ±0.4% to be considered a good indication of sample purity.
Part 2: Safeguarding Patients - Standards for Elemental Impurity Control
Beyond the molecule itself, regulatory agencies mandate strict control over elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment.[11][12] The ICH Q3D and USP <232> guidelines establish a risk-based approach to control these impurities, ensuring patient safety.[13][14][15][16][17][18]
Regulatory Framework: ICH Q3D & USP <232>
These guidelines classify elemental impurities based on their toxicity and the likelihood of their inclusion in a final drug product.[12][19][20]
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.[19][20]
Class 2: Toxic elements with varying probabilities of occurrence.
Class 2A: High probability of occurrence (Co, Ni, V) and require risk assessment.[19]
Class 2B: Lower probability of occurrence (e.g., Ag, Au, Pd, Pt, Se) and are assessed only when intentionally added.[19]
Class 3: Elements with low oral toxicity (e.g., Ba, Cr, Cu, Li, Mo, Sn) that are assessed for non-oral routes of administration.[11][13][19]
The core principle is not necessarily to test every batch, but to perform a thorough risk assessment to identify and control potential sources of contamination throughout the manufacturing process.[13][14][18] Testing is only required if the risk assessment indicates that an impurity may be present at a level that could exceed its Permitted Daily Exposure (PDE).[11][13][20]
Analytical Technique Comparison: ICP-OES vs. ICP-MS
For the quantitative determination of trace elemental impurities, highly sensitive spectroscopic techniques are required.[21] The USP recommends Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[17]
Feature
ICP-OES (Optical Emission)
ICP-MS (Mass Spectrometry)
Principle
A plasma source excites atoms, causing them to emit light at characteristic wavelengths. The intensity of the light is proportional to the concentration.[22]
A plasma source ionizes atoms. The ions are then separated by their mass-to-charge ratio and counted by a detector.[23]
Sensitivity
Parts per billion (ppb).
Parts per trillion (ppt) to parts per quadrillion (ppq).[23][24]
Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences.[23]
Cost
Lower initial and operational cost.
Higher initial and operational cost.
Best For
Higher concentration elements (e.g., Class 3) and routine analysis.
Trace and ultra-trace analysis, essential for Class 1 and 2A elements with low PDE limits.[25]
For Thiazolo[4,5-c]pyridine-2-carboxylic acid, ICP-MS is the preferred method due to its superior sensitivity, which is necessary to meet the stringent PDE limits for Class 1 and 2A elements.[25]
Experimental Protocol: ICP-MS Analysis for Elemental Impurities
This protocol describes a validated method for quantifying Class 1 and 2A elemental impurities in Thiazolo[4,5-c]pyridine-2-carboxylic acid according to USP <233> guidelines.[26]
1. Sample Preparation (Microwave Digestion):
Accurately weigh approximately 100-200 mg of the drug substance into a clean, acid-leached microwave digestion vessel.
Add a mixture of high-purity, trace-metal-grade acids (e.g., 5 mL Nitric Acid and 1 mL Hydrochloric Acid).
Seal the vessel and place it in a microwave digestion system.[23][24]
Run a pre-programmed digestion method that ramps temperature and pressure to completely dissolve the organic matrix. This step is critical to prevent matrix effects in the plasma.
After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water.
2. Instrument Calibration and Tuning:
Use multi-element Certified Reference Material standards to create a multi-point calibration curve for all target elements (As, Cd, Hg, Pb, Co, Ni, V).[27]
Include an internal standard mix (e.g., Ge, Rh, Re, Bi) to correct for instrumental drift and matrix effects.
Perform system suitability checks by running a calibration blank and a verification standard to ensure the instrument is performing correctly.
3. Method Validation (per USP <233>):
Accuracy: Perform spike recovery studies. Spike a known amount of the drug substance with the target elements at 50%, 100%, and 150% of the PDE-based target concentration. The recovery should be within 70-150%.[24]
Precision (Repeatability): Analyze at least six independent samples, spiked at 100% of the target concentration. The relative standard deviation (RSD) should not exceed 20%.[24][26]
Specificity: The method must be able to unequivocally assess each target element in the presence of other components (e.g., other elements, matrix). This is demonstrated through spike recovery and analysis of unspiked samples.
Ruggedness: Demonstrate precision under varied conditions (e.g., different analysts, different days, different instruments).
4. Sample Analysis:
Analyze the prepared sample solution using the calibrated ICP-MS.
The instrument software will report the concentration of each elemental impurity in µg/L, which can then be back-calculated to determine the amount in the original drug substance (in µg/g or ppm).
Visualization of the ICH Q3D Risk Management Process
Caption: ICH Q3D risk-based approach for elemental impurities.
Conclusion
For Thiazolo[4,5-c]pyridine-2-carboxylic acid, as with any NCE, elemental analysis is a tale of two distinct but complementary narratives. Organic elemental (CHNS) analysis provides the foundational confirmation of the molecule's identity and purity, relying on the precision of automated combustion analyzers calibrated with organic CRMs. In parallel, the control of elemental impurities is a mandate for patient safety, governed by the risk-based framework of ICH Q3D and USP <232>. This requires the ultra-sensitive capabilities of ICP-MS to ensure that toxic inorganic elements are well below their permitted daily exposure limits. Mastery of both analytical domains is essential for navigating the path from discovery to a safe and effective therapeutic agent.
References
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]
Eskisehir Osmangazi University. ORGANIC ELEMENTAL ANALYZER (CHNS/O). Central Research Laboratory Application and Research Center. [Link]
AZoM. The Different Types of Spectroscopy for Chemical Analysis. AZoM. [Link]
Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. [Link]
National Institute of Metrology, China. Reference Material Certificate. [Link]
MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. [Link]
Fiveable. Spectroscopic Methods in Organic Analysis. Fiveable. [Link]
Journal of Food Composition and Analysis. (2010). Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. [Link]
Hindawi. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Hindawi. [Link]
Britannica. (2026). Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]
ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Publications. [Link]
ResearchGate. (2025). Synthesis of novel thiazole and pyridine derivatives and evaluation of their insecticidal potency. ResearchGate. [Link]
ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]
PMC. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. National Center for Biotechnology Information. [Link]
PubMed. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PubMed. [Link]
Executive Summary & Hazard Profile Thiazolo[4,5-c]pyridine-2-carboxylic acid (and its hydrochloride salts) acts as a critical scaffold in medicinal chemistry, particularly for Factor Xa inhibitors and other bioactive age...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
Thiazolo[4,5-c]pyridine-2-carboxylic acid (and its hydrochloride salts) acts as a critical scaffold in medicinal chemistry, particularly for Factor Xa inhibitors and other bioactive agents.[1] While often handled in milligram quantities during discovery, scale-up processes generate significant waste streams that require specific handling due to the molecule's fused heterocyclic structure.
Immediate Safety Directive:
This compound is a Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2] It contains both nitrogen and sulfur heteroatoms. Do not dispose of via sanitary sewer systems. Uncontrolled release can generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon decomposition or improper incineration.
Physicochemical Properties Relevant to Disposal
Property
Characteristic
Operational Implication
Functional Group
Carboxylic Acid (C2)
Acidic character; potential pH incompatibility with basic waste streams.[1]
Heterocycles
Thiazole & Pyridine
Requires high-temperature incineration with scrubbers (to manage SOx/NOx).[1]
Solubility
Low in water; High in DMSO/MeOH
Likely to appear in organic solvent waste streams (Mother Liquors).
Stability
Stable under normal conditions
Incompatible with Strong Oxidizers (Risk of exothermic reaction).
Pre-Disposal Assessment (The "Stop & Check" Phase)
Before moving waste to a satellite accumulation area, you must characterize the stream. Blindly dumping this compound into a "General Organic" carboy is a common error that complicates downstream processing.
Decision Logic: Waste Stream Segregation
Use the following logic flow to determine the correct waste container. This prevents cross-contamination and ensures regulatory compliance (RCRA).
Figure 1: Segregation Logic Flow. Note that even aqueous solutions of this compound must be collected as chemical waste, not flushed, due to aquatic toxicity risks associated with heterocycles.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weigh-paper residues, contaminated gloves, and filter cakes.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to the acidic nature of the carboxylic acid functionality.
Bagging: For pure powder, double-bag in chemically resistant polyethylene bags (minimum 2 mil thickness) before placing in the rigid container. This minimizes dust generation (H335 hazard) upon reopening.
RCRA Status: While not explicitly P- or U-listed, treat as "Hazardous Waste - Toxic/Irritant" under the "Derived-From" rule if mixed with listed solvents.[1]
Applicability: Reaction mixtures, column fractions, and wash solvents.[1]
Segregation:
Scenario 1 (HPLC): If the mobile phase contains Acetonitrile or Methanol, dispose of in Non-Halogenated Organic Waste .
Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in Halogenated Organic Waste .
pH Consideration: The carboxylic acid group (pKa ~3-4) will acidify the waste stream.
Do not add basic waste (e.g., amines, hydroxides) to this container without a neutralization step, as heat generation can pressurize the drum.[1]
If the waste stream is predominantly acidic, mark the tag "Acidic Organic Waste."
Oxidizer Check: Ensure the waste container is free of oxidizing agents (Peroxides, Nitric Acid). The thiazole sulfur is susceptible to oxidation, which can be exothermic.
Emergency Contingencies: Spills & Exposure
Accidents happen. This self-validating response protocol ensures safety during unintended release.
Spill Response Workflow
Figure 2: Linear Spill Response Protocol. Emphasis is placed on preventing dust inhalation (H335).[1][2][4]
Specific Cleanup Tactics:
Powder Spill: Do not dry sweep if possible. Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a bag.
Liquid Spill: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible) if the solvent is flammable.
Regulatory & Compliance Context
To maintain scientific integrity and legal compliance, reference these standards when filling out waste manifests.
US EPA (RCRA): Although Thiazolo[4,5-c]pyridine-2-carboxylic acid is not a specific P- or U-listed waste, it is a Characteristic Waste if it exhibits low pH (D002) or if the LD50 falls within toxicity characteristics.[1]
Best Practice: The "Cradle-to-Grave" responsibility implies that you must ensure the final disposal facility (TSDF) utilizes incineration with secondary combustion chambers to handle the nitrogen/sulfur content effectively.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1190971-73-3 (Thiazolo[4,5-c]pyridine-2-carboxylic acid derivatives).[1] Retrieved from [Link][1]
US Environmental Protection Agency (2025). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling Thiazolo[4,5-c]pyridine-2-carboxylic acid
[1][2] Executive Summary & Risk Context[1][2][3][4][5] Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 1196154-16-1 or related derivatives) is a fused heterocyclic scaffold frequently used in medicinal chemistry to synth...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Risk Context[1][2][3][4][5]
Thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 1196154-16-1 or related derivatives) is a fused heterocyclic scaffold frequently used in medicinal chemistry to synthesize kinase inhibitors (e.g., c-Met antagonists).
The Safety Paradox: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335), its structural role as a bio-isostere in drug discovery implies potential biological activity . As a researcher, you must treat this not merely as a chemical reagent, but as a "Pharmacologically Active Material" (PAM).
Core Hazard Profile:
Physical State: Fine powder (High risk of electrostatic suspension).
Chemical Reactivity: Amphoteric (Contains basic pyridine N and acidic -COOH). Incompatible with strong oxidizers.[1][2]
Toxicology: Potential sensitizer; specific target organ toxicity (respiratory tract).[3]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "wear gloves" advice to specific material compatibility based on the chemical's pyridine/thiazole core.
Body Zone
PPE Requirement
Technical Rationale (The "Why")
Respiratory
N95 (Minimum) or P100
The primary route of exposure is inhalation of dust during weighing. Simple surgical masks offer zero protection against fine chemical particulates.
Dermal (Hands)
Double Nitrile Gloves (min 5 mil outer)
Layering Logic: The outer glove protects against chemical splash; the inner glove protects against contamination during doffing. Nitrile offers superior resistance to pyridine derivatives compared to latex.
Dermal (Body)
Lab Coat (Tyvek® preferred)
Cotton coats absorb liquids and hold dust. For quantities >1g, use disposable Tyvek sleeves or a full suit to prevent "cuff gap" exposure.
Ocular
Chemical Splash Goggles
Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Diagram 1: PPE Decision Logic (Control Banding)
This decision tree helps you adjust PPE based on the scale of your operation.
Figure 1: Control Banding logic for selecting PPE intensity based on the quantity of material handled.
Operational Protocol: The "Static-Free" Weighing Method
The most dangerous moment in handling Thiazolo[4,5-c]pyridine-2-carboxylic acid is the transfer from the stock container to the balance. These heterocyclic powders are often electrostatic and "fly" easily.
Pre-Requisites:
Fume hood active (Face velocity: 80–100 fpm).
Anti-static gun (Zerostat) or ionizer bar (Recommended).
Step-by-Step Workflow:
Zone Prep: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures any spilled powder for easy disposal.
Equilibrium: Allow the chemical container to reach room temperature before opening to prevent condensation, which can cause hydrolysis or clumping.
De-Static: Aim the anti-static gun at the powder inside the bottle before inserting a spatula. Squeeze the trigger slowly.
Transfer:
Use a long-neck anti-static spatula .
Do not tap the spatula on the side of the weigh boat; this launches particles. Use a second clean spatula to scrape the powder off gently.
Solubilization (Immediate): Do not transport the solid powder around the lab. Add your solvent (e.g., DMSO, DMF) directly to the vial inside the hood to trap the dust in solution immediately.
Diagram 2: Safe Handling Workflow
Figure 2: Linear workflow emphasizing the solubilization step as the primary method of dust containment.
Disposal & Decontamination
Chemical Compatibility:
Thiazolo[4,5-c]pyridine-2-carboxylic acid contains a carboxylic acid moiety.
Do NOT mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) in the waste stream. This can lead to exothermic reactions or formation of unstable N-oxides.
Do NOT mix with cyanides or sulfides (acidic nature can liberate toxic gases).
Waste Protocol:
Solids: Dispose of contaminated gloves, weigh boats, and mats in a double-bagged hazardous waste container labeled "Solid Organic Toxic."
Liquids: Dispose of solutions in the "Organic Non-Halogenated" waste stream (unless halogenated solvents like DCM were used).
Spill Cleanup:
Powder: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
Surface Decon: Wash the area with 10% soap/water solution, followed by a water rinse.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
PubChem. (n.d.). Compound Summary: Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives. National Library of Medicine. [Link]